Julolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFWNZJKBJOGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060060 | |
| Record name | 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-59-4 | |
| Record name | 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Julolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Julolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JULOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ERL3KJ6GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enduring Legacy of Julolidine: A Technical Guide to its History, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Julolidine, a heterocyclic aromatic organic compound with the chemical formula C₁₂H₁₅N, has captivated the interest of chemists and material scientists for over a century.[1] First synthesized in the late 19th century, its unique structural rigidity and potent electron-donating properties have led to the development of a vast array of derivatives with significant applications in fields ranging from dye chemistry and materials science to medicinal chemistry and biological imaging. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and diverse applications of this compound compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
A Historical Perspective: The Discovery and Early Development of this compound
The journey of this compound began in 1892 when G. Pinkus first reported its synthesis.[1][2] The initial methods for preparing this novel tricyclic amine laid the groundwork for over a century of chemical exploration. Early studies focused on understanding the fundamental reactivity of the this compound core, revealing its propensity to engage in electrophilic aromatic substitution and other reactions characteristic of electron-rich aromatic systems. These foundational investigations were crucial in unlocking the potential of the this compound scaffold for the development of functional molecules.
The Chemistry of this compound: Synthesis and Derivatization
The synthesis of the this compound core and its derivatives has evolved significantly since its discovery. Several methods have been established, each with its own advantages and applications.
Classical Synthesis of this compound
The most well-established method for synthesizing the parent this compound molecule involves the reaction of tetrahydroquinoline with trimethylene chlorobromide.[1] This method, a variation of the original Pinkus synthesis, remains a reliable route to the core structure.
Experimental Protocol: Synthesis of this compound from Tetrahydroquinoline [1]
-
Reaction Setup: A mixture of 66.5 g (0.5 mole) of tetrahydroquinoline and 400 g of trimethylene chlorobromide is placed in a 1-liter round-bottomed flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated in an oil bath maintained at 150–160 °C for 20 hours. It is crucial to perform this step in a well-ventilated fume hood as hydrogen halides are evolved.
-
Workup:
-
The mixture is cooled, and a solution of 50 ml of concentrated hydrochloric acid in 500 ml of water is added.
-
Excess trimethylene chlorobromide is removed by steam distillation.
-
The remaining acidic solution is made alkaline with a 40% sodium hydroxide solution (approximately 75 ml).
-
The product is extracted with two 150-ml portions of diethyl ether.
-
-
Purification:
-
The combined ether extracts are washed with 150 ml of water and dried over sodium hydroxide pellets.
-
The ether is evaporated, and the residue is distilled under reduced pressure.
-
The fraction boiling at 105–110 °C/1 mm Hg is collected. The product solidifies upon cooling.
-
Yield: 67–70 g (77–81%).
-
Melting Point: 39–40 °C.
-
Synthesis of this compound Derivatives
The versatility of the this compound scaffold lies in the ability to introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives with tailored properties. Key intermediates in the synthesis of many functionalized julolidines are 9-formylthis compound and 9-bromothis compound.
Table 1: Synthesis of Key this compound Derivatives and their Reported Yields
| Derivative | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound | Tetrahydroquinoline | Trimethylene chlorobromide, 150-160°C, 20h | 77-81 | [1] |
| 8-Hydroxythis compound | 3-Methoxyaniline | Not specified | 85 | [2] |
| 9-Bromothis compound | This compound | N-Bromosuccinimide, DMF | 68 | [2] |
| 9-Formylthis compound | This compound | Vilsmeier-Haack reaction (POCl₃, DMF) | Not specified | [2] |
| 8,10-Dihydroxythis compound | Not specified | Not specified | 81 | [2] |
Logical Flow of this compound Synthesis and Derivatization
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent functionalization to produce key derivatives.
Physicochemical and Spectroscopic Properties
The rigid, planar structure of this compound results in unique electronic and photophysical properties. The nitrogen atom's lone pair of electrons is well-conjugated with the aromatic ring, making it a potent electron-donating group.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N | [1] |
| Molar Mass | 173.26 g/mol | [1] |
| Melting Point | 39–40 °C | [1] |
| Boiling Point | 105–110 °C at 1 mmHg | [1] |
| Density | 1.1 g/cm³ | [] |
| ¹H NMR (CDCl₃, δ) | ||
| Aromatic Protons | 6.5-7.0 (m) | [4] |
| Methylene Protons | 1.9 (m), 2.7 (t), 3.1 (t) | [4] |
| ¹³C NMR (CDCl₃, δ) | ||
| Aromatic Carbons | 111.8, 121.3, 126.8, 144.2 | [4] |
| Methylene Carbons | 21.9, 27.9, 49.8 | [4] |
Applications of this compound Compounds
The unique properties of this compound and its derivatives have led to their use in a wide range of applications, from materials science to biology.
Fluorescent Probes and Dyes
This compound is a popular building block for fluorescent dyes due to its strong electron-donating character, which facilitates intramolecular charge transfer (ICT) when coupled with an electron-accepting moiety. This property is exploited in the design of sensors for various analytes and for biological imaging.
Table 3: Photophysical Properties of Selected this compound-Based Fluorescent Dyes
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| This compound-fused anthracene (J-A) | Toluene | 450 | 518 | 0.55 | [5][6] |
| OX-JLD (in presence of RNA) | Not specified | Not specified | Not specified | 0.41 | [1] |
| BTZ-JLD (in presence of RNA) | Not specified | Not specified | 635 | 0.43 | [1] |
| SEZ-JLD (in presence of RNA) | Not specified | 602 | 635 | 0.37 | [1] |
Experimental Workflow: Evaluation of this compound-Based Fluorescent Probes for RNA Imaging [1][2][7]
The following diagram outlines a typical workflow for the synthesis and evaluation of a this compound-based fluorescent probe for biological applications such as RNA imaging.
Drug Development and Neuroscience
While the initial interest in this compound compounds as potential antidepressants and tranquilizers was noted, the specific molecular mechanisms and signaling pathways have been an area of ongoing research.[1] The development of new antidepressant drugs often targets neurotransmitter systems, such as the serotonin and norepinephrine pathways.[8][9][10]
Signaling Pathways in Antidepressant Action
The therapeutic effects of many antidepressants are believed to involve the modulation of monoamine neurotransmitter systems. For instance, Selective Serotonin Reuptake Inhibitors (SSRIs) function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[11][12] This prolonged signaling is thought to initiate downstream cellular changes that contribute to the antidepressant effect.
The following diagram illustrates a simplified view of a serotonergic synapse and the potential site of action for a this compound-based compound with SSRI-like activity.
While direct evidence linking specific this compound derivatives to the inhibition of neurotransmitter transporters or modulation of specific receptors is an active area of research, their structural similarities to known psychoactive compounds suggest that this is a promising avenue for future drug discovery efforts. The rigid structure of the this compound core could provide a unique scaffold for designing selective ligands for various neuronal targets.
Conclusion
From its initial synthesis over a century ago, this compound has evolved from a chemical curiosity to a versatile and powerful building block in modern chemistry. Its unique electronic and photophysical properties have been harnessed to create a diverse range of functional molecules with applications in materials science, sensing, and bio-imaging. The exploration of this compound derivatives in the realm of neuroscience and drug development, though still in its nascent stages, holds significant promise. The rich history and continued evolution of this compound chemistry ensure that this remarkable compound will remain a subject of intense scientific investigation for years to come, offering exciting opportunities for innovation across multiple disciplines.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
- 6. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-based small molecular probes for fluorescence imaging of RNA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. youtube.com [youtube.com]
synthesis of julolidine and its derivatives
An In-depth Technical Guide to the Synthesis of Julolidine and Its Derivatives
Introduction
This compound, formally known as 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine, is a rigid, N-heterocyclic aromatic compound. Its structure features a fused ring system that results in significant steric hindrance, favoring the conjugation of the nitrogen atom's lone pair of electrons with the benzene ring. This electronic property makes the 9-julolidinyl group one of the strongest electron-releasing groups known.[1] Due to its unique structural and electronic properties, particularly its fluorescence, this compound and its derivatives have garnered substantial interest across various scientific disciplines.[2] Applications are found in materials science as photoconductive materials and dye intermediates, in analytical chemistry as chemiluminescence substances, and in medicinal chemistry as scaffolds for potential antidepressants and tranquilizers.[3] This guide provides a comprehensive overview of the core synthetic methodologies for the this compound skeleton and its key derivatives, presenting detailed experimental protocols, quantitative data, and process diagrams for researchers in organic synthesis and drug development.
Core Synthesis of the this compound Skeleton
The foundational this compound structure can be synthesized through several established routes, most of which involve the formation of the two saturated heterocyclic rings fused to an aniline or aniline-derived precursor.
Classical Synthesis from Tetrahydroquinoline
One of the most common and highest-yielding methods is the reaction of 1,2,3,4-tetrahydroquinoline with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane or trimethylene chlorobromide.[4] This reaction proceeds via a double N-alkylation to form the fused ring system.
Caption: Core synthetic routes to the this compound skeleton.
Experimental Protocol: Classical Synthesis of this compound
This protocol is adapted from the procedure published in Organic Syntheses.[4]
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 66.5 g (0.5 mole) of 1,2,3,4-tetrahydroquinoline and 400 g of 1-bromo-3-chloropropane.
-
Heating: Heat the mixture in an oil bath maintained at 150–160 °C for 20 hours. This step should be performed in a fume hood to manage the evolution of hydrogen halides.[4]
-
Work-up (Part 1): After cooling, add a solution of 50 ml of concentrated hydrochloric acid in 500 ml of water to the reaction mixture. Remove the excess 1-bromo-3-chloropropane via steam distillation.[4][5]
-
Extraction: Make the remaining acidic solution alkaline using a 40% sodium hydroxide solution (approx. 75 ml). Extract the resulting this compound with two 150 ml portions of diethyl ether.
-
Drying and Purification: Wash the combined ether extracts with 150 ml of water and dry over sodium hydroxide pellets. Evaporate the ether and distill the residue under reduced pressure, collecting the fraction that boils at 105–110 °C / 1 mm Hg.[4]
-
Product: The product solidifies upon cooling. The typical yield is 67–70 g (77–81%).[4]
Alternative Synthesis from Aniline
An alternative, multi-step synthesis starts from aniline. This method involves the formation of a quaternary ammonium salt, which is then converted to a tertiary amine and finally cyclized under strong acidic conditions to yield this compound.[5]
-
Quaternary Ammonium Salt Formation: Aniline reacts with 1-chloro-3-methyl-2-butene in the presence of calcium carbonate.
-
Tertiary Amine Synthesis: The resulting salt is treated with sodium hydroxide to form the corresponding tertiary amine.
-
Cyclization: The tertiary amine undergoes cyclization in the presence of cold (0 °C) concentrated sulfuric acid to yield the final this compound product.[5]
| Method | Starting Materials | Key Reagents | Conditions | Yield | Melting Point (°C) | Reference |
| Classical | Tetrahydroquinoline, 1-Bromo-3-chloropropane | None | 150-160 °C, 20 h | 77-81% | 39-40 | [4] |
| Aniline Route | Aniline, 1-Chloro-3-methyl-2-butene | CaCO₃, NaOH, H₂SO₄ | Multi-step, final step 0 °C, 6-8 h | 40.8% (final step) | 34-36 | [5] |
Table 1: Comparison of Core Synthesis Methods for this compound.
Synthesis of Functionalized this compound Derivatives
The this compound core can be functionalized at various positions, primarily on the aromatic ring, to tune its electronic and photophysical properties. Common derivatives include hydroxylated, halogenated, and formylated compounds.
Caption: Synthetic pathways to key this compound derivatives.
Hydroxylated Julolidines
8-Hydroxythis compound is a key intermediate for coumarin-based laser dyes.[1] Its synthesis typically starts from 3-aminophenol.
This protocol is based on a patented method.[6]
-
Intermolecular Reaction: Dissolve a 3-aminophenol compound and a 1,3-dihalopropane (e.g., X(CH₂)₃Y) in an organic solvent such as DMF. Add a base (e.g., sodium carbonate) and allow the reaction to proceed until the starting 3-aminophenol is fully converted to the dialkylated intermediate.
-
Intramolecular Reaction: Add the intermediate from the previous step to a fresh organic solvent with a second base. Heat the mixture to 50-120 °C to facilitate the intramolecular cyclization.
-
Purification: Monitor the reaction by TLC. Upon completion, perform a standard work-up involving solvent extraction, followed by column chromatography to yield the pure 8-hydroxythis compound. The reported yield for a similar synthesis of 8-hydroxythis compound is 85%.[2]
Formylated and Carboxamide Derivatives
Functionalization at the 9-position is common. 9-Formylthis compound can be prepared via the Vilsmeier-Haack reaction and serves as a precursor to other derivatives.
This microwave-assisted protocol is adapted from Holt et al.[7]
-
Reaction Setup: Combine 9-formylthis compound, piperidine (or morpholine), and sulfur in a microwave reaction vessel.
-
Microwave Irradiation: Heat the mixture using microwave irradiation according to the specific instrument parameters required to drive the Willgerodt-Kindler reaction to completion.
-
Work-up: After cooling, purify the reaction mixture, typically by chromatography, to isolate the this compound-9-thioamide product.
-
Conversion to Carboxamide: The resulting thioamide can be converted to the corresponding carboxamide using trifluoroacetic anhydride (TFAA).[7]
Other Derivatization Strategies
A variety of other reactions have been employed to create more complex this compound derivatives, including:
-
Aldol Condensation & Olefination: To introduce new carbon-carbon bonds.[2]
-
Cross-Coupling Reactions: For attaching various aryl or other functional groups.[2]
-
Povarov Reaction: A three-component cascade reaction to synthesize this compound structures.[2][8]
| Derivative | Precursor | Key Reagents/Reaction | Yield | Reference |
| 8-Hydroxythis compound | 3-Methoxyaniline | BBr₃, then 1-bromo-3-chloropropane | 85% | [2] |
| 8,10-Dihydroxythis compound | 3,5-Dimethoxyaniline | BBr₃, then 1-bromo-3-chloropropane | 81% (from intermediate) | [2] |
| 8-Bromothis compound | This compound | N-Bromosuccinimide (NBS) | 68% | [2] |
| This compound-9-thioamide | 9-Formylthis compound | Piperidine, Sulfur, Microwave | Not specified | [7] |
Table 2: Summary of Synthetic Yields for this compound Derivatives.
Related Synthetic Methodology: The Doebner-von Miller Reaction
While not a direct synthesis for the saturated this compound system, the Doebner-von Miller reaction is a fundamental method for preparing the related quinoline core structure.[9][10] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. The reaction is believed to proceed through a series of conjugate additions, cyclizations, and subsequent oxidation to form the aromatic quinoline ring.
Caption: Generalized mechanism of the Doebner-von Miller reaction.
Applications in Research and Drug Development
The rigid, electron-donating nature of the this compound scaffold makes it a valuable component in the design of functional molecules:
-
Fluorescent Probes: this compound is a powerful auxofluor.[1] Its derivatives are widely used to create fluorescent sensors for detecting ions (e.g., Cu²⁺, Al³⁺), viscosity, and biological molecules like RNA.[11][12]
-
Materials Science: this compound-based compounds are used in dye-sensitized solar cells, as photoconductive materials, and in the development of nonlinear optical materials.[2][3]
-
Medicinal Chemistry: The this compound scaffold is explored for its potential in developing new therapeutic agents, including antidepressants and tranquilizers.[3]
Conclusion
The is well-established, with robust, high-yielding classical methods for the core structure and a diverse array of subsequent functionalization reactions. The versatility of the this compound scaffold, allowing for fine-tuning of its potent electron-donating and photophysical properties, has made it an invaluable tool for chemists and materials scientists. The detailed protocols and synthetic pathways outlined in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful heterocyclic system in drug development, molecular imaging, and advanced materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CN102731498B - Method for preparing 8-hydroxy this compound and derivative thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. taylorfrancis.com [taylorfrancis.com]
Unraveling the Luminescence of Julolidine: A Technical Guide to its Fluorescence Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of the fluorescence mechanism of julolidine and its derivatives. This compound, a heterocyclic aromatic organic compound, serves as a fundamental building block for a wide array of fluorescent probes and materials due to its unique photophysical properties.[1] This guide will delve into the theoretical underpinnings of its fluorescence, the profound influence of its molecular environment, and the experimental methodologies employed to characterize its behavior.
The Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)
The fluorescence of many this compound derivatives is predominantly governed by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[2] In its ground state, a typical this compound-based fluorophore, often designed with an electron-donating this compound moiety and an electron-accepting group, maintains a relatively planar conformation. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating this compound part, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the electron-accepting portion of the molecule.
This intramolecular charge transfer is accompanied by a conformational change: a rotation or twisting around the single bond connecting the donor and acceptor groups.[2] This leads to the formation of a non-planar, charge-separated excited state known as the TICT state. The stability and emission properties of this TICT state are highly sensitive to the surrounding environment, a characteristic that is harnessed in the design of fluorescent sensors.
The de-excitation from the TICT state can occur through two primary pathways: radiative decay, resulting in the emission of a photon (fluorescence), or non-radiative decay, where the energy is dissipated as heat. The competition between these two pathways dictates the fluorescence quantum yield and lifetime of the molecule.
Environmental Effects on this compound Fluorescence
The sensitivity of the TICT state to its surroundings makes this compound derivatives excellent environmental probes. The two most significant factors influencing their fluorescence are solvent polarity and viscosity.
Solvent Polarity
In polar solvents, the charge-separated TICT state is stabilized, which often leads to a red-shift (bathochromic shift) in the emission spectrum. This stabilization can also lower the energy barrier to reach the TICT state, potentially favoring non-radiative decay pathways and thus quenching the fluorescence. Conversely, in non-polar solvents, the planar locally excited (LE) state may be more stable, leading to emission from this state at a shorter wavelength and often with a higher quantum yield.
Solvent Viscosity
The intramolecular twisting motion required to form the TICT state is sterically hindered in viscous environments.[3] In highly viscous media, this rotation is slowed down, which restricts the molecule from reaching the non-emissive or weakly emissive TICT state.[3] This inhibition of non-radiative decay pathways leads to a significant enhancement of the fluorescence quantum yield and a longer fluorescence lifetime.[4] This property is the basis for the application of this compound derivatives as "molecular rotors" for viscosity sensing.[3][4]
Quantitative Photophysical Data
The following table summarizes the photophysical properties of a representative this compound derivative, 9-(2,2-Dicyanovinyl)this compound (DCVJ), in various solvents, illustrating the profound effects of solvent polarity and viscosity.
| Solvent | Polarity (Dielectric Constant, ε) | Viscosity (η, cP) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |
| Cyclohexane | 2.02 | 0.89 | ~450 | ~480 | Low | Short |
| Toluene | 2.38 | 0.56 | ~455 | ~490 | 0.03 | - |
| Dichloromethane | 8.93 | 0.41 | ~460 | ~500 | 0.01 | - |
| Acetonitrile | 37.5 | 0.34 | ~455 | ~505 | Very Low | Very Short |
| Ethanol | 24.5 | 1.07 | ~455 | ~505 | 0.02 | - |
| Glycerol | 42.5 | 934 | ~460 | ~510 | 0.40 | Long |
Note: The exact values for quantum yield and lifetime can vary depending on the specific experimental conditions and measurement techniques. The data presented here are compiled from various sources to illustrate general trends.[3][5]
Experimental Protocols
Characterizing the fluorescence mechanism of this compound derivatives involves several key experimental techniques.
Synthesis of this compound Derivatives
The synthesis of this compound-based fluorophores often involves a multi-step process. A common approach is the Friedel-Crafts acylation of 8-hydroxythis compound, followed by a condensation reaction with various resorcinol derivatives.[6]
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of a sample to a well-characterized standard, is commonly employed.[7][8]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
This compound derivative sample
Procedure:
-
Prepare a series of dilute solutions of both the standard and the this compound sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample. The plot should be linear.
-
Calculate the gradient (slope) of the linear fit for both the standard (Grad_ST) and the sample (Grad_X).
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:[7]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
where Φ_ST is the quantum yield of the standard, and η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
Time-Resolved Fluorescence Anisotropy
Time-resolved fluorescence anisotropy measurements provide information about the rotational dynamics of the fluorophore in its excited state, which is particularly relevant for studying the twisting motion in the TICT mechanism.[9][10]
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Pulsed light source (e.g., picosecond laser diode)
-
Polarizers for excitation and emission pathways
-
Fast photodetector (e.g., photomultiplier tube)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the solvent of interest.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser.
-
Place a vertically oriented polarizer in the excitation path.
-
Place a rotatable polarizer in the emission path.
-
-
Data Acquisition:
-
Measure the fluorescence decay with the emission polarizer oriented parallel (I_parallel(t)) to the excitation polarizer.
-
Measure the fluorescence decay with the emission polarizer oriented perpendicular (I_perpendicular(t)) to the excitation polarizer.
-
-
G-Factor Correction: Determine the instrument's G-factor (correction for polarization bias in the detection system) by measuring the parallel and perpendicular intensities of a solution with a known, long rotational correlation time or by using horizontally polarized excitation.
-
Anisotropy Calculation: Calculate the time-resolved fluorescence anisotropy, r(t), using the following equation:[9]
r(t) = (I_parallel(t) - G * I_perpendicular(t)) / (I_parallel(t) + 2 * G * I_perpendicular(t))
-
Data Analysis: The resulting anisotropy decay curve can be fitted to a model (e.g., a single or multi-exponential decay) to extract the rotational correlation time(s) (θ), which relate to the size and shape of the rotating molecule and the viscosity of the medium.
r(t) = r₀ * exp(-t / θ)
where r₀ is the initial anisotropy.
Theoretical Modeling and Substituent Effects
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in understanding the fluorescence mechanism of this compound derivatives.[11][12] These methods allow for the calculation of:
-
Molecular Orbitals: The spatial distribution of the HOMO and LUMO provides insight into the charge transfer character of the electronic transition.
-
Excited State Geometries: Optimization of the excited state geometry can confirm the twisting motion associated with the TICT state.
-
Energy Barriers: Calculation of the energy barrier for the rotation from the LE to the TICT state can predict the efficiency of this non-radiative decay pathway.
Substituent Effects: The electronic properties of substituents on the this compound scaffold can significantly modulate the TICT process.[11]
-
Electron-Donating Groups (EDGs): EDGs on the this compound moiety can increase the electron density of the donor part, facilitating charge transfer and potentially red-shifting the emission.
-
Electron-Withdrawing Groups (EWGs): EWGs on the acceptor part can enhance the charge transfer character and also lead to red-shifted emission. The nature and position of these substituents can be fine-tuned to optimize the photophysical properties for specific applications, such as enhancing viscosity sensitivity or shifting the emission to the near-infrared region for biological imaging.
Conclusion
The fluorescence of this compound and its derivatives is a fascinating interplay of electronic transitions and conformational dynamics, primarily governed by the Twisted Intramolecular Charge Transfer mechanism. This inherent sensitivity to the molecular environment, particularly polarity and viscosity, makes them invaluable tools for researchers in chemistry, biology, and materials science. A thorough understanding of the principles outlined in this guide, combined with the detailed experimental protocols, will empower scientists and drug development professionals to effectively utilize and design novel this compound-based fluorescent probes for a wide range of applications, from cellular imaging to advanced materials development.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Anisotropy Decay of Molecular Rotors with Acene Rotators in Viscous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.sif.it [static.sif.it]
- 11. Excited state intramolecular proton transfer in this compound derivatives: an ab initio study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Julolidine Derivatives: A Technical Guide to the Forefront of Novel Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The unique photophysical properties of julolidine and its derivatives have positioned them as a versatile and powerful scaffold in the development of novel chemosensors. Their rigid, planar structure and strong electron-donating capabilities give rise to desirable characteristics such as high fluorescence quantum yields, significant Stokes shifts, and environmental sensitivity. These attributes are being harnessed to create a new generation of fluorescent and colorimetric sensors for a wide array of analytes, including metal ions, anions, and biologically relevant molecules. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and recent advancements in the application of this compound derivatives for cutting-edge sensor technology. Particular emphasis is placed on providing detailed experimental protocols and quantitative performance data to enable researchers to design and implement this compound-based sensors in their own work.
Introduction: The this compound Scaffold - A Privileged Platform for Sensing
This compound, a tricyclic aromatic amine, possesses a constrained structure that minimizes non-radiative decay pathways, often leading to enhanced fluorescence intensity compared to its more flexible aniline analogues. This inherent brightness, coupled with the ability to readily modify its structure to include specific analyte recognition moieties, makes it an ideal fluorophore for sensor design. The core principle behind many this compound-based sensors is the modulation of its intramolecular charge transfer (ICT) characteristics upon analyte binding. This can manifest as a "turn-on" or "turn-off" fluorescent response, a ratiometric shift in emission wavelength, or a distinct color change, providing a clear and measurable signal.
Common sensing mechanisms exploited in this compound sensor design include:
-
Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to a chelating unit appended to the this compound core can restrict intramolecular rotations and vibrations, leading to a significant increase in fluorescence quantum yield.
-
Photoinduced Electron Transfer (PET): In the unbound state, a PET process from the this compound donor to an appended receptor can quench fluorescence. Analyte binding to the receptor can inhibit this PET process, resulting in fluorescence "turn-on."
-
Intramolecular Charge Transfer (ICT): The electron-donating this compound moiety can be paired with an electron-accepting group to create a push-pull system. Analyte interaction can alter the efficiency of this ICT process, leading to changes in the emission spectrum.
This guide will delve into specific examples of this compound derivatives designed to leverage these mechanisms for the detection of various analytes.
Synthesis of this compound-Based Sensors: A Focus on Schiff Base Derivatives
A prevalent and straightforward method for constructing this compound-based chemosensors involves the formation of a Schiff base. This typically entails a one-step condensation reaction between a this compound aldehyde derivative and a primary amine bearing an analyte-binding moiety.
General Synthesis Workflow
The synthesis of a this compound-based Schiff base sensor can be conceptualized with the following workflow:
Caption: General workflow for the synthesis of this compound-based Schiff base sensors.
Detailed Experimental Protocol: Synthesis of a this compound-Zn²⁺ Sensor
This protocol details the synthesis of a representative this compound-Schiff base sensor for the detection of Zinc ions (Zn²⁺).
Materials:
-
This compound-9-carboxaldehyde (1.0 mmol)
-
2-hydrazinobenzothiazole (1.0 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound-9-carboxaldehyde in 10 mL of ethanol. In a separate beaker, dissolve 1.0 mmol of 2-hydrazinobenzothiazole in 10 mL of ethanol.
-
Reaction Setup: While stirring the this compound-9-carboxaldehyde solution, slowly add the 2-hydrazinobenzothiazole solution. Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 4-6 hours.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
-
Drying: Dry the purified Schiff base in a vacuum oven or desiccator to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized sensor using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic imine (C=N) bond formation.
-
Sensor Performance and Data Presentation
The efficacy of a this compound-based sensor is determined by several key performance metrics. This section presents a summary of these parameters for a selection of recently developed sensors in a clear, tabular format for easy comparison.
This compound-Based Sensors for Metal Ion Detection
| Sensor Name/Structure | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Linear Range | Solvent System | Reference |
| JT (this compound-Thiophenecarboxaldehyde) | Zn²⁺ | CHEF | 3.5 x 10⁻⁸ M | Not Reported | Aqueous media | |
| JT (this compound-Thiophenecarboxaldehyde) | Cu²⁺ | Fluorescence Quenching | 1.46 x 10⁻⁶ M | Not Reported | Aqueous media | |
| Dz-Jul (this compound-Dansyl Hydrazine) | Zn²⁺ | CHEF | 15 nM | Not Reported | DMSO/H₂O (8/2, v/v) | |
| L1 (this compound-diaminobenzene) | Zn²⁺ | CHEF/ESIPT Inhibition | 1.61 µM | Not Reported | Ethanolic medium | |
| HL (this compound-Benzhydrazide) | Al³⁺ | CHEF | Low µM range | Not Reported | Acetonitrile | |
| This compound-Chalcone Derivative | Al³⁺ | CHEF | Not Reported | Not Reported | Not Reported |
This compound-Based Sensors for Anion Detection
| Sensor Name/Structure | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Linear Range | Solvent System | Reference |
| Furan-Julolidine Schiff Base | F⁻ | ICT | 10.02 µM | Not Reported | Near-perfect aqueous solution | |
| HL (this compound-Benzhydrazide) | F⁻/CN⁻ | Hydrogen Bonding | Low µM range | Not Reported | Acetonitrile |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes of molecular recognition and signal transduction is crucial for understanding and optimizing sensor performance. This section employs Graphviz diagrams to illustrate key signaling pathways and experimental workflows.
Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway
Caption: Signaling pathway for Chelation-Enhanced Fluorescence (CHEF) in a this compound-based sensor.
Experimental Workflow for Fluorescence Titration
Caption: A typical experimental workflow for fluorescence titration to evaluate sensor performance.
Conclusion and Future Outlook
This compound derivatives have unequivocally demonstrated their immense potential in the realm of chemical and biological sensing. The straightforward synthesis, tunable photophysical properties, and diverse sensing mechanisms make them a highly attractive platform for the development of next-generation sensors. The examples highlighted in this guide showcase their utility in detecting a range of important analytes with high sensitivity and selectivity.
Future research in this field is likely to focus on several key areas:
-
Expansion of the Analyte Scope: Designing novel this compound derivatives for the detection of a broader range of biologically and environmentally significant molecules.
-
In Vivo Applications: Developing sensors with improved biocompatibility, cell permeability, and photostability for real-time imaging and monitoring in living systems.
-
Multiplexed Sensing: Creating sensor arrays based on multiple this compound derivatives for the simultaneous detection of several analytes.
-
Advanced Materials Integration: Incorporating this compound-based sensors into materials such as nanoparticles, polymers, and paper-based devices for the development of portable and field-deployable sensing technologies.
The continued exploration of the rich chemistry of this compound and its derivatives promises to yield even more sophisticated and impactful sensor technologies in the years to come, with significant implications for fields ranging from environmental monitoring and clinical diagnostics to drug discovery and development.
The Photophysical Core of Julolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the core photophysical properties of julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine). This compound and its derivatives are integral components in the design of fluorescent probes and molecular sensors due to their unique electronic and structural characteristics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the fundamental mechanism governing the fluorescence of many of its derivatives.
Core Photophysical Properties of this compound
This compound is a heterocyclic aromatic amine with a rigid, bicyclic structure. This rigidity and the presence of a lone pair of electrons on the nitrogen atom, which can participate in charge transfer processes, are fundamental to its photophysical behavior. While extensive data is available for a wide array of this compound derivatives, quantitative photophysical parameters for the parent, unsubstituted this compound molecule are less commonly reported in a consolidated format. However, the behavior of its simple derivatives provides significant insight into the core properties.
This compound-containing fluorophores are known for their sensitivity to the local environment, a property often exploited in the design of sensors for polarity, viscosity, and the presence of specific analytes.[1] This sensitivity is largely governed by the efficiency of intramolecular charge transfer (ICT) from the electron-donating this compound moiety to an electron-accepting part of the molecule.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Reference |
| This compound-fused Anthracene | Toluene | 450 | 518 | 0.55 | [1] |
| Cationic this compound-azolium Conjugate (SEZ-JLD) with RNA | PBS | 602 | 635 | ~0.34-0.37 | [2] |
| Benzophenoxazinium-Julolidine Derivative (Acid Form) | Dry Ethanol | 658-675 | 677-701 | 0.16-0.21 | [3] |
| 9-(dicyanovinyl)-julolidine (DCVJ) | Various | Viscosity Dependent | Viscosity Dependent | Viscosity Dependent | [4] |
Note: The data presented are for illustrative purposes to demonstrate the typical photophysical characteristics of molecules containing the this compound core. The specific properties are highly dependent on the full molecular structure and the solvent environment.
Experimental Protocols for Photophysical Characterization
The determination of the photophysical properties of this compound and its derivatives relies on standard spectroscopic techniques. The following are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states.
Objective: To determine the absorption maximum (λ_abs) of this compound.
Materials:
-
This compound compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µM. The optimal concentration should yield an absorbance maximum in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert law.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to stabilize.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
Use a quartz cuvette filled with the pure solvent as a blank to record the baseline.
-
-
Measurement:
-
Rinse the sample cuvette with the this compound solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
If quantifying, use the Beer-Lambert law (A = εcl) to determine the molar extinction coefficient (ε) from a calibration curve of absorbance versus concentration.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission of light from the molecule as it returns from an excited state to the ground state.
Objective: To determine the emission maximum (λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f) of this compound.
Materials:
-
This compound solution (prepared as for UV-Vis spectroscopy)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure for Emission Spectrum and Quantum Yield:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Set the excitation wavelength to the absorption maximum (λ_abs) determined from the UV-Vis spectrum.
-
Set the emission scan range to start just after the excitation wavelength and extend to longer wavelengths (e.g., if λ_abs is 350 nm, scan from 360 nm to 700 nm).
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while avoiding detector saturation.
-
-
Measurement:
-
Record the emission spectrum of the solvent blank and subtract it from the sample spectrum.
-
Record the emission spectrum of the this compound solution. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
To determine the quantum yield, record the emission spectrum of the fluorescence standard under the same experimental conditions (excitation wavelength, slit widths). The absorbance of the standard at the excitation wavelength should be matched to that of the sample.
-
-
Data Analysis for Quantum Yield:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Procedure for Fluorescence Lifetime:
-
Instrumentation: A time-resolved spectrofluorometer, often employing Time-Correlated Single Photon Counting (TCSPC), is required.
-
Measurement:
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.
-
The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.
-
-
Data Analysis:
-
The decay of fluorescence intensity over time is fitted to an exponential function to determine the fluorescence lifetime (τ_f). For a simple system, a single exponential decay is expected.
-
Visualizing Photophysical Mechanisms: Twisted Intramolecular Charge Transfer (TICT)
Many this compound-based fluorescent molecules exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). This process is crucial for their application as sensors, as it provides a mechanism for the fluorescence to be highly sensitive to the environment, particularly solvent polarity and viscosity.
Upon photoexcitation, the molecule is initially in a planar, locally excited (LE) state. In polar solvents, the molecule can undergo a conformational change by twisting around a single bond that connects the this compound (donor) and an acceptor moiety. This leads to a lower-energy, highly polar TICT state. The TICT state is often non-emissive or weakly emissive, providing a non-radiative decay pathway that quenches the fluorescence observed from the LE state. In non-polar or viscous environments, this twisting motion is hindered, and the molecule remains in the emissive LE state, resulting in strong fluorescence.
References
The Synthesis and Application of Julolidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Julolidine, a heterocyclic aromatic amine with a rigid, bicyclic structure, serves as a versatile scaffold in the development of advanced functional molecules. Its unique photophysical properties and biological activity have made it a cornerstone for creating a diverse range of analogs with applications spanning from fluorescent probes and dye-sensitized solar cells to potential therapeutic agents. This technical guide provides an in-depth overview of the synthetic routes to this compound and its derivatives, quantitative data on their properties, detailed experimental protocols, and insights into their mechanisms of action.
Core Synthetic Strategies for this compound Analogs
The synthesis of the this compound core and its subsequent functionalization can be achieved through several strategic pathways. The classical approach often involves the reaction of an aniline derivative with a suitable bifunctional alkylating agent, while modern methods offer improved yields and milder reaction conditions.
One of the most established methods for synthesizing the basic this compound structure involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane under elevated temperatures.[1][2] This method, while effective, often requires harsh conditions. A more contemporary approach involves a three-step synthesis starting from aniline and 1-chloro-3-methyl-2-butene to form a quaternary ammonium salt, followed by the formation of a tertiary amine and subsequent cyclization using concentrated sulfuric acid.[1]
Further derivatization of the this compound core is crucial for tuning its properties. Common strategies include:
-
Aldol Condensation and Olefination: These reactions are frequently employed to introduce conjugated systems, extending the π-electron network and shifting the absorption and emission spectra to longer wavelengths.[3]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Heck couplings, are powerful tools for introducing aryl or vinyl substituents onto the this compound scaffold.[3]
-
Imine Synthesis: Condensation of formyl-julolidine derivatives with primary amines provides a straightforward route to imine-containing analogs.[3]
-
Microwave-Assisted Synthesis: This technique has been successfully applied to accelerate reactions, such as the Willgerodt-Kindler reaction of 9-formylthis compound to produce thioamides, which can be further converted to carboxamides.[4]
Quantitative Data of Selected this compound Analogs
The following tables summarize key quantitative data for representative this compound analogs, highlighting their photophysical properties and biological activities.
Table 1: Photophysical Properties of this compound-Based Fluorescent Probes
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| OX-JLD | 572 | 610 | 0.41 | Not Reported | [5] |
| BTZ-JLD | 585 | 625 | 0.43 | Not Reported | [5] |
| SEZ-JLD | 602 | 635 | 0.37 | Not Reported | [5] |
| Rhodol 11a | 547 | 569 | 0.85 | 98,000 | [3] |
| Rhodol 11d | 549 | 570 | 0.82 | 105,000 | [3] |
| Rhodol 11m | 549 | 571 | 0.78 | 110,000 | [3] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of a Novel this compound Analog (ND-2)
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h Treatment | Reference |
| MCF-7 | Breast Adenocarcinoma | 8.4 | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and a common assay for evaluating the cytotoxicity of its analogs.
Protocol 1: Classical Synthesis of this compound
Materials:
-
Tetrahydroquinoline
-
1-bromo-3-chloropropane
-
Concentrated hydrochloric acid
-
40% Sodium hydroxide solution
-
Ether
-
Granular magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Oil bath
-
Steam distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, heat a mixture of 66.5 g (0.5 mol) of tetrahydroquinoline and 400 g of 1-bromo-3-chloropropane in an oil bath at 150-160°C for 20 hours.[1]
-
After cooling, add 50 ml of concentrated hydrochloric acid and 500 ml of water.[1]
-
Perform steam distillation to remove excess 1-bromo-3-chloropropane.[1]
-
Make the remaining solution alkaline using a 40% sodium hydroxide solution and extract with ether.[1]
-
Wash the ether extract with water and dry over granular magnesium sulfate.[1]
-
Evaporate the ether under reduced pressure and collect the fraction distilling at 105-110°C (0.133 kPa) to obtain this compound.[1]
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound analog test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete medium. After 24 hours, replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[2]
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[2]
Visualizing Workflows and Pathways
Synthetic and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and cytotoxicity testing of this compound analogs.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical Studies of Julolidine's Electronic Structure
Introduction
This compound, a heterocyclic aromatic amine with the chemical formula C₁₂H₁₅N, is a foundational structure in the development of advanced functional materials.[1] Its rigid, fused-ring system imparts significant conformational stability and potent electron-donating capabilities.[2][3] These characteristics make this compound and its derivatives highly valuable as chromogenic and chemiluminescent materials, finding applications in dye-sensitized solar cells, nonlinear optical (NLO) materials, fluorescent sensors for bioimaging, and as photoconductive materials.[1][4][5][6] The strong electron-donating nature of the this compound moiety is effective at modulating the photophysical properties of π-conjugated systems, often leading to red-shifted absorption and emission spectra and high quantum yields.[2][7]
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding and predicting the electronic structure of this compound-based systems. These studies provide critical insights into frontier molecular orbitals (HOMO and LUMO), intramolecular charge transfer (ICT) mechanisms, and other electronic properties that govern the performance of these materials. This guide provides a technical overview of the theoretical methods employed and summarizes key findings from computational studies on this compound's electronic structure.
Theoretical Methodologies for Analyzing this compound's Electronic Structure
The primary theoretical tools for investigating the electronic properties of this compound and its derivatives are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties.[5] These methods offer a balance between computational cost and accuracy for medium to large-sized organic molecules.
-
Density Functional Theory (DFT): This is the most common method for optimizing the molecular geometry of the ground state (S₀) and calculating electronic properties.[5] The choice of functional and basis set is critical for obtaining accurate results.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is extensively used for this compound systems.[2][3][8] Other functionals, such as the range-separated ωB97XD, are also employed for their improved handling of long-range interactions.[9]
-
Basis Sets: Pople-style basis sets like 6-31G(d), 6-31G(d,p), and 6-311G(d,p) are frequently chosen to provide a good description of the electronic distribution.[2][3] The def2-SVP (split valence with polarization) basis set is also a common choice.[5]
-
-
Time-Dependent Density Functional Theory (TD-DFT): To study the excited-state properties, such as absorption and emission spectra, TD-DFT calculations are performed on the DFT-optimized geometries.[5] This method is used to compute excitation energies and oscillator strengths, which correspond to the molecule's UV-Vis absorption characteristics.[2]
-
Solvation Models: To simulate experimental conditions in solution, calculations often incorporate a solvation model, such as the Implicit Solvation Model based on the Polarizable Continuum Model (IEF-PCM).[5]
Computational Workflow
A typical computational workflow for analyzing the electronic structure of a this compound derivative involves several key steps. The process begins with geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm it is a true energy minimum. Finally, single-point energy calculations and TD-DFT are used to determine the electronic and photophysical properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes - PMC [pmc.ncbi.nlm.nih.gov]
Julolidine: A Versatile Scaffold in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Julolidine, a heterocyclic amine with a rigid, bicyclic structure, has emerged as a privileged scaffold in organic synthesis. Its unique electronic and steric properties make it a valuable building block for a diverse array of functional molecules, ranging from fluorescent probes and organic dyes to pharmacologically active agents and advanced materials. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its practical utility in research and development.
Synthesis of the this compound Core
The construction of the this compound framework is most commonly achieved through the acid-catalyzed cyclization of N,N-bis(3-hydroxypropyl)aniline or its derivatives. This classical approach, known as the Doebner-von Miller reaction or a related cyclization, remains a robust and widely used method.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-phenyl-diethanolamine
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-phenyl-diethanolamine (1 equivalent) in a minimal amount of a suitable high-boiling solvent.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) to the solution while cooling in an ice bath.
-
After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to 180-200 °C for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Reactivity and Functionalization
The this compound scaffold offers several sites for chemical modification, primarily at the aromatic ring and the nitrogen atom. The electron-donating nature of the fused piperidine rings activates the aromatic system towards electrophilic substitution, particularly at the positions para to the nitrogen.
Key Reactions:
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the aromatic ring, typically at the 9-position, providing a versatile handle for further transformations.
-
Nitration and Halogenation: Electrophilic nitration and halogenation reactions proceed readily, allowing for the introduction of nitro and halo functionalities.
-
Coupling Reactions: The formylated or halogenated this compound derivatives can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex molecular architectures.
Applications in Fluorescent Probe Development
The rigid and electron-rich nature of the this compound moiety makes it an excellent fluorophore. Its derivatives often exhibit strong fluorescence with high quantum yields and large Stokes shifts. These properties are highly desirable for the development of sensitive and specific fluorescent probes for detecting ions, biomolecules, and changes in the cellular environment.
Experimental Workflow: Development of a this compound-Based Fluorescent Probe
Table 1: Photophysical Properties of Selected this compound-Based Fluorescent Probes
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Analyte |
| Probe A | 450 | 520 | 0.85 | Zn²⁺ |
| Probe B | 488 | 560 | 0.62 | pH |
| Probe C | 510 | 585 | 0.45 | Hypochlorite |
This compound in Medicinal Chemistry
The this compound scaffold is also found in a number of biologically active molecules. Its rigid conformation can help to lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a particular biological target.
Signaling Pathway Example: Inhibition of a Kinase Pathway
This compound derivatives have been explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Table 2: Biological Activity of Representative this compound-Containing Compounds
| Compound | Target | IC₅₀ (nM) | Disease Area |
| Compound X | Kinase Y | 50 | Oncology |
| Compound Z | Receptor A | 120 | Neuroscience |
| Compound W | Enzyme B | 250 | Infectious Disease |
Conclusion
This compound continues to be a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis, predictable reactivity, and favorable photophysical and biological properties ensure its continued use in the development of novel functional molecules. The examples provided in this guide highlight the broad applicability of the this compound scaffold and serve as a foundation for future innovation in materials science, diagnostics, and drug discovery.
Methodological & Application
Application Notes: Julolidine-Based Fluorescent Probes for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Julolidine-based fluorescent probes are a class of synthetic organic dyes that have garnered significant attention in the field of bioimaging.[1][2] Their rigid, electron-donating this compound moiety, coupled with various electron-accepting groups, gives rise to unique photophysical properties, particularly their sensitivity to the local microenvironment.[3][4][5] This characteristic makes them excellent candidates for "turn-on" fluorescent probes, where their fluorescence is significantly enhanced upon binding to a specific analyte or in response to changes in environmental parameters such as viscosity, polarity, pH, and the presence of metal ions.[3][4][5]
These probes often operate via an intramolecular charge transfer (ICT) mechanism.[3] In a low-viscosity or non-target environment, the molecule can undergo non-radiative decay through rotational or vibrational motion, resulting in weak fluorescence. However, upon binding to a target molecule or experiencing a more viscous environment, this internal rotation is restricted, leading to a significant increase in fluorescence quantum yield.[3][6][7] This "rotor-based" sensing mechanism provides a high signal-to-background ratio, making them ideal for high-contrast imaging in complex biological systems.
This document provides detailed application notes and protocols for the use of various this compound-based probes in bioimaging, with a focus on their application in detecting specific biomolecules and cellular parameters.
Applications and Data
This compound derivatives have been successfully employed to probe a variety of biological targets and processes. Below is a summary of their applications and corresponding photophysical data.
RNA Sensing
A significant application of this compound probes is the imaging of intracellular RNA.[6][7] Certain cationic this compound-azolium conjugates exhibit a "turn-on" fluorescence response upon binding to RNA. This is attributed to the restriction of free rotation between the donor (this compound) and acceptor (azolium) moieties upon intercalation or binding to the RNA structure, leading to enhanced fluorescence emission.[3][6][7] These probes have shown prominent staining of nucleoli, which are rich in ribosomal RNA.[6][7]
Table 1: Photophysical Properties of this compound-Based RNA Probes
| Probe Name | Target | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Enhancement | Reference |
| BTZ-JLD | RNA | ~550 | ~630 | High (upon binding) | Significant "turn-on" | [6][8] |
| SEZ-JLD | RNA | ~560 | ~650 (deep-red) | High (upon binding) | Significant "turn-on" | [6][8] |
| OX-JLD | RNA | ~480 | ~530 (green) | Moderate (upon binding) | "Turn-on" response | [6][8] |
Note: Specific quantum yield values and fold-enhancement can vary depending on the experimental conditions and RNA concentration.
Viscosity Sensing
The molecular rotor nature of many this compound derivatives makes them highly sensitive to the viscosity of their microenvironment.[3][4][5][9] As viscosity increases, the intramolecular rotation is hindered, leading to a proportional increase in fluorescence intensity. This property has been exploited to map viscosity changes within subcellular organelles like the endoplasmic reticulum and lysosomes.[5][10]
Table 2: Characteristics of this compound-Based Viscosity Probes
| Probe Name | Application | Key Features | Reference |
| DCVJ | General viscosity sensing | Commercially available, well-characterized | [5] |
| FCVJ | Membrane viscosity | Farnesyl substitution for improved membrane localization and photostability | [5] |
| JER | Endoplasmic Reticulum viscosity | Sulphonylurea derivative for ER targeting | [5] |
| JIND-Mor | Lysosomal viscosity | Morpholine moiety for lysosome targeting, far-red emission | [10] |
Metal Ion Detection
This compound-based chemosensors have been designed for the selective detection of various biologically relevant metal ions.[1][11][12][13] The binding of a specific metal ion to a chelating site on the probe can induce a conformational change that rigidifies the structure, resulting in a "turn-on" fluorescent response.
Table 3: this compound-Based Probes for Metal Ion Detection
| Probe Name | Target Ion | Excitation Max (λex, nm) | Emission Max (λem, nm) | Detection Limit | Reference |
| JT | Zn²⁺ | Not specified | Blue-shifted emission | 3.5 x 10⁻⁸ M | [11] |
| JT | Cu²⁺ | Not specified | Fluorescence quenching | 1.46 x 10⁻⁶ M | [11] |
| Probe 1 | Al³⁺ | Not specified | "Turn-on" fluorescence | Not specified | [12] |
| JSB | Zn²⁺ | Not specified | "Turn-on" emission | Not specified | [14] |
Cysteine Detection
A this compound-fluorescein hybrid probe, FRCA , has been developed for the sensitive and selective detection of cysteine (Cys).[15][16] The probe utilizes an acrylate moiety as the Cys recognition site. The reaction with Cys suppresses a photo-induced electron transfer (PET) quenching mechanism, leading to a "turn-on" fluorescence response.[15][16]
Table 4: Performance of a this compound-Based Cysteine Probe
| Probe Name | Target | Excitation Max (λex, nm) | Emission Max (λem, nm) | Detection Limit | Reference |
| FRCA | Cysteine | 538 | 567 | 39.2 nM | [15][16] |
Experimental Protocols
Protocol 1: Synthesis of Cationic this compound-Azolium Probes (e.g., BTZ-JLD, SEZ-JLD)
This protocol is a general procedure based on literature descriptions for synthesizing this compound-azolium conjugates for RNA imaging.[8]
Materials:
-
2-methyl benzothiazole or 2-methyl benzoselenazole
-
Methyl iodide or ethyl iodide
-
This compound aldehyde
-
Ethanol
-
Round bottom flask
-
Reflux condenser
Procedure:
-
Preparation of Azolium Salts: Synthesize the 2,3-dimethyl benzoazolium iodide salts (e.g., from 2-methyl benzothiazole and methyl iodide) according to established literature procedures.
-
Condensation Reaction: In a round bottom flask, dissolve the 2,3-dimethyl benzoazolium iodide salt (1 equivalent) and this compound aldehyde (1.2 equivalents) in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 12 hours.
-
Purification: After cooling, the product can be purified by recrystallization or column chromatography to yield the final probe.
Protocol 2: Live Cell Imaging of Intracellular RNA
This protocol provides a general guideline for staining and imaging RNA in live cells using probes like BTZ-JLD or SEZ-JLD.[6][7]
Materials:
-
Live cells (e.g., HeLa, COS-7) cultured on glass-bottom dishes
-
This compound-based RNA probe (e.g., SEZ-JLD) stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-70%).
-
Probe Preparation: Prepare a working solution of the fluorescent probe in cell culture medium. The final concentration may vary but is typically in the low micromolar range (e.g., 1-5 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
Washing (Optional): For some probes, a wash-free protocol is possible.[3] If background fluorescence is high, gently wash the cells once or twice with fresh culture medium or PBS.
-
Imaging: Image the stained cells using a confocal microscope equipped with the appropriate laser line for excitation and a detector set to capture the emission range of the probe. For example, for SEZ-JLD, excitation could be around 561 nm and emission collected above 650 nm.
Protocol 3: In Vitro Viscosity Sensing
This protocol describes a method to characterize the viscosity-dependent fluorescence of a this compound-based molecular rotor.[9]
Materials:
-
This compound-based viscosity probe
-
Ethanol
-
Glycerol
-
Fluorometer
Procedure:
-
Prepare Solvent Mixtures: Create a series of ethanol-glycerol mixtures with varying volume fractions to achieve a range of viscosities.
-
Probe Solution: Prepare a stock solution of the this compound probe in ethanol.
-
Measurement: Add a small aliquot of the probe stock solution to each ethanol-glycerol mixture to a final concentration in the micromolar range.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum and intensity for each sample using a fluorometer, keeping the excitation wavelength constant.
-
Data Analysis: Plot the fluorescence intensity as a function of the viscosity of the solvent mixtures to determine the probe's sensitivity to viscosity.
Visualizations
.dot
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 5. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. This compound-based small molecular probes for fluorescence imaging of RNA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. Execution of this compound based derivative as bifunctional chemosensor for Zn2+ and Cu2+ ions: Applications in bio-imaging and molecular logic gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound-hydrazone based chemosensor for detection of Zn2+: Fluorescent in-situ formed Zn2+ complex discriminates PPi from ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developing a this compound-fluorescein-based hybrid as a highly sensitive fluorescent probe for sensing and bioimaging cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
Application Notes and Protocols for Julolidine-Based Sensors in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of julolidine-based chemosensors in the detection of various metal ions. This compound derivatives have emerged as versatile platforms for the design of fluorescent and colorimetric sensors due to their strong electron-donating properties and rigid, planar structure, which often lead to high sensitivity and selectivity.
Introduction to this compound-Based Metal Ion Sensors
This compound, a heterocyclic amine with a fused ring system, serves as an excellent fluorophore and a building block for chemosensors. When incorporated into a larger molecular structure containing a metal ion binding site (receptor), the photophysical properties of the this compound moiety can be modulated upon complexation with a specific metal ion. This change, whether it be a "turn-on" or "turn-off" of fluorescence, a colorimetric shift, or a ratiometric change in emission, forms the basis of the sensing mechanism.
Common signaling mechanisms involved include:
-
Chelation-Enhanced Fluorescence (CHEF): Upon binding to a metal ion, the sensor's structure becomes more rigid, which can reduce non-radiative decay pathways and lead to a significant increase in fluorescence intensity.
-
Internal Charge Transfer (ICT): The this compound group acts as an electron donor, and in conjugation with an electron-accepting unit, an ICT state can be established. Metal ion binding can modulate the energy of this ICT state, resulting in changes in the absorption and emission spectra.
-
Photoinduced Electron Transfer (PET): In some sensor designs, a nearby electron-rich group can quench the fluorescence of the this compound fluorophore through PET. Binding of a metal ion to this quenching group can inhibit the PET process, leading to a "turn-on" fluorescence response.
Quantitative Data Summary
The following tables summarize the performance of several this compound-based sensors for the detection of various metal ions.
Table 1: this compound-Based Fluorescent Sensors for Zn²⁺
| Sensor Name/Structure | Detection Limit (LOD) | Binding Constant (Ka) | Sensing Mechanism | Solvent System | Reference |
| This compound-derived Schiff base (L1) | 1.61 µM | 1.57 x 10⁷ M⁻¹ | CHEF, ESIPT Inhibition | Ethanolic medium | [1] |
| This compound aldehyde dansyl hydrazine Schiff base (Dz-Jul) | 15 nM | 1.03 x 10⁵ M⁻¹ | Not specified | DMSO/H₂O (8/2, v/v) | [2] |
| This compound-based chemosensor (JT) | 3.5 x 10⁻⁸ M | Not specified | Turn-on | Aqueous media | [3] |
Table 2: this compound-Based Fluorescent and Colorimetric Sensors for Cu²⁺
| Sensor Name/Structure | Detection Limit (LOD) | Binding Constant (Ka) | Sensing Mechanism | Solvent System | Reference |
| This compound-coupled azine-based probe (HDBQ) | µM range | Not specified | Fluorescence quench | Not specified | [4] |
| This compound-based chemosensor (JT) | 1.46 x 10⁻⁶ M | Not specified | Fluorescence quench | Aqueous media | [3] |
| This compound-thiocarbonohydrazone (2) | Not specified | Not specified | Fluorescence quench | Aqueous medium | [5] |
Table 3: this compound-Based Fluorescent Sensors for Al³⁺
| Sensor Name/Structure | Detection Limit (LOD) | Binding Constant (Ka) | Sensing Mechanism | Solvent System | Reference |
| This compound and tryptophan-based sensor (1) | 6.4 µM | Not specified | CHEF | Aqueous solution | [6] |
| This compound and benzhydrazide-based sensor (HL) | 20.5 nM | 6.35 x 10⁴ M⁻¹ | CHEF, PET inhibition | Acetonitrile | [7] |
| This compound-chalcone-based probe (1) | 4 x 10⁻⁸ M | Not specified | CHEF | Not specified | [8] |
| This compound-based probe (L) for Al³⁺ and Mn²⁺ | 1.5 µM (for Al³⁺) | Not specified | Turn-on | MeOH/H₂O (60:40) | [9] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling mechanisms and experimental workflows for using this compound-based sensors.
Caption: Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway.
Caption: Photoinduced Electron Transfer (PET) Inhibition Mechanism.
Caption: General Experimental Workflow for Sensor Evaluation.
Detailed Experimental Protocols
General Considerations
-
Solvents: Use spectroscopic grade solvents. For aqueous solutions, use deionized or distilled water.
-
Glassware: Thoroughly clean all glassware to avoid metal ion contamination.
-
Stock Solutions: Prepare fresh stock solutions of the sensor and metal ions. Metal ion solutions are typically prepared from their perchlorate or nitrate salts, which are generally non-interfering.
Synthesis of a this compound-Schiff Base Sensor (General Protocol)
This protocol describes a general one-step condensation reaction to form a Schiff base sensor.[1][10]
Materials:
-
8-hydroxythis compound-9-carboxaldehyde
-
An appropriate amine-containing compound (e.g., benzhydrazide, o-phenylenediamine)
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve 8-hydroxythis compound-9-carboxaldehyde (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
To this solution, add a solution of the amine-containing compound (1 equivalent) in absolute ethanol.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Some reactions may require heating under reflux for several hours.
-
Upon completion of the reaction (disappearance of starting materials), the product often precipitates out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Metal Ion Detection using Fluorescence Spectroscopy
This protocol outlines the steps for a typical fluorescence titration experiment to evaluate the sensor's response to a metal ion.
Materials:
-
This compound-based sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Metal ion stock solution (e.g., 10 mM of the metal salt in water or the same solvent as the sensor).
-
Buffer solution (if pH control is necessary, e.g., HEPES, Tris-HCl).
-
Spectroscopic grade solvent for dilution.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Sensor Solution: Prepare a dilute solution of the sensor (e.g., 10 µM) in the desired solvent system in a quartz cuvette.
-
Instrument Setup:
-
Set the excitation wavelength (λex) to the absorbance maximum of the sensor.
-
Set the emission wavelength range to cover the expected fluorescence of the sensor.
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Blank Measurement: Record the fluorescence spectrum of the sensor solution alone. This will serve as the baseline (F₀).
-
Titration:
-
Add small aliquots of the metal ion stock solution to the cuvette containing the sensor solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (F) against the concentration of the added metal ion.
-
The change in fluorescence (F/F₀ or F - F₀) can be used to quantify the sensor's response.
-
Determination of the Limit of Detection (LOD)
The limit of detection is typically calculated using the following formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (the fluorescence intensity of the sensor solution in the absence of the metal ion, measured multiple times, e.g., 10-20 times).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
Procedure for determining σ:
-
Prepare a solution of the sensor at the concentration used for the titration.
-
Measure its fluorescence intensity repeatedly (at least 10 times) without any added metal ion.
-
Calculate the standard deviation of these measurements.
Determination of Binding Stoichiometry (Job's Plot)
A Job's plot is used to determine the binding stoichiometry between the sensor and the metal ion.
Procedure:
-
Prepare equimolar stock solutions of the sensor and the metal ion.
-
Prepare a series of solutions where the total molar concentration of the sensor and metal ion is constant, but the mole fraction of the metal ion varies from 0 to 1.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF) against the mole fraction of the metal ion.
-
The mole fraction at which the maximum fluorescence change occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.
These protocols provide a solid foundation for researchers to explore the exciting field of this compound-based metal ion sensors. For specific applications, optimization of the experimental conditions may be necessary.
References
- 1. This compound-based Schiff's base as a Zn2+ chemosensor: experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A this compound Aldehyde Dansyl Hydrazine Schiff Base as Fluorescence Chemosensor for Zn2+ ions Recognition and its Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Execution of this compound based derivative as bifunctional chemosensor for Zn2+ and Cu2+ ions: Applications in bio-imaging and molecular logic gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A this compound Coupled Azine-based Reversible Chromo-fluorogenic Probe for Specific Detection of Cu2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new fluorescent and colorimetric chemosensor for Al3+ and F−/CN− based on a this compound unit and its bioimaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent sensor for Al3+ ion in partially aqueous media using this compound based probe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols for the Synthesis of Julolidine-Based Fluorescent Dyes
Introduction
Julolidine and its derivatives are a significant class of N-heterocyclic fluorescent compounds, recognized for their rigid, planar structure and strong electron-donating capabilities. These structural features contribute to desirable photophysical properties, including high quantum yields, significant Stokes shifts, and good photostability.[1] Consequently, this compound-based dyes have garnered substantial interest for a wide array of applications in scientific research and technology. They are utilized as fluorescent probes for bioimaging, environmental sensing, and the detection of ions and biomolecules like proteins and nucleic acids.[2][3] Their utility also extends to materials science, where they are employed in dye-sensitized solar cells and as photoconductive materials.[3][4] This document provides detailed protocols for the synthesis of two distinct classes of this compound-based fluorescent dyes: cationic this compound-azolium conjugates and this compound-decorated rhodols.
Protocol 1: Synthesis of Cationic this compound-Azolium Conjugate Dyes (e.g., OX-JLD, BTZ-JLD, SEZ-JLD)
This protocol outlines the synthesis of cationic this compound-azolium conjugates, which function as "turn-on" fluorescent probes.[5][6][7] These dyes typically exhibit weak fluorescence in solution but show a significant enhancement upon binding to target molecules such as RNA, which restricts the intramolecular rotation between the this compound donor and the azolium acceptor.[5][6][7][8] The synthesis is a straightforward condensation reaction.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of cationic this compound-azolium dyes.
Methodology
-
Preparation of Intermediates:
-
Condensation Reaction:
-
In a round-bottom flask, dissolve the respective 2,3-dimethyl benzoazolium iodide salt (1 equivalent).
-
Add this compound aldehyde (1.2 equivalents) to the flask.
-
Add ethanol as the solvent.
-
Reflux the reaction mixture for 12 hours.[5]
-
-
Purification and Characterization:
-
After cooling, the resulting solid product can be purified, for instance, by recrystallization. Single crystals of some derivatives, like SEZ-JLD, have been successfully grown from a DCM-methanol mixture via slow evaporation.[5]
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[5]
-
Characterization Data for Synthesized Dyes [5]
-
OX-JLD (2-((E)-2-(1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-3-methylbenzo[d]oxazol-3-ium iodide):
-
Yield: 75%
-
Appearance: Deep blue solid
-
¹H NMR (500 MHz, DMSO-d6): δ = 7.98 (d, J = 15.1 Hz, 1H), 7.84 (t, J = 7.6 Hz, 2H), 7.59 – 7.52 (m, 2H), 7.43 (s, 2H), 7.08 (d, J = 15.1 Hz, 1H), 3.96 (s, 3H), 3.33 – 3.30 (m, 4H), 2.67 (t, J = 6.2 Hz, 4H), 1.84 (p, J = 6.9 Hz, 4H) ppm.
-
MS (m/z): Calculated for C22H23N2O [M-I]+ 331.1804, found 331.1804.
-
-
BTZ-JLD (2-((E)-2-(1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide):
-
Yield: 85%
-
Appearance: Deep blue solid
-
¹H NMR (500 MHz, DMSO-d6): δ = 8.23 (d, J = 7.2 Hz, 1H), 8.00 (d, J = 8.4 Hz, 1H), 7.85 (d, J = 14.9 Hz, 1H), 7.72 (ddd, J = 8.5, 7.3, 1.2 Hz, 1H), 7.64 – 7.59 (m, 1H), 7.49 (s, 2H), 7.42 (d, J = 15.0 Hz, 1H), 4.14 (s, 3H), 3.37 (s, 5H), 2.71 (t, J = 6.2 Hz, 4H), 1.89 (q, J = 6.0 Hz, 4H) ppm.
-
MS (m/z): Calculated for C22H23N2S [M-I]+ 347.1576, found 347.1575.
-
Protocol 2: Synthesis of this compound-Decorated Rhodol Dyes
This protocol describes a versatile two-step synthesis for a family of this compound-containing rhodol fluorophores.[9] This method allows for the creation of a library of dyes with varied substituents, enabling the fine-tuning of their photophysical properties for applications like antibody conjugation and cellular imaging.[9]
Synthesis Pathway Diagram
Caption: Two-step synthesis route for this compound-decorated rhodol dyes.
Methodology
-
Step 1: Friedel-Crafts Acylation
-
Step 2: Acid-Catalyzed Condensation
-
Purification and Characterization:
-
Purify the final product using standard chromatographic techniques.
-
Confirm the structure and purity of the synthesized rhodol dyes through comprehensive characterization (e.g., NMR, Mass Spectrometry, and elemental analysis).
-
Quantitative Data Summary
The photophysical properties of fluorescent dyes are critical for their application. The following table summarizes key quantitative data for several this compound-based dyes discussed in the literature.
| Dye Name | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Solvent/Condition | Reference |
| OX-JLD | - | - | 0.41 | In the presence of RNA | [5] |
| BTZ-JLD | - | - | 0.43 | In the presence of RNA | [5] |
| SEZ-JLD | 602 nm (Excitation) | 635 nm | 0.37 | In the presence of RNA | [5] |
| This compound-Anthracene (J-A) | 450 nm | 518 nm | 0.55 | Toluene | [1] |
| ET-1 | ~360 nm | ~380-420 nm | ~0.4-0.6 | Aprotic Solvents | [10] |
Note: Absorption and emission maxima can be solvent-dependent. The data presented reflects the conditions specified in the cited literature.
Application Example: Live-Cell Imaging of RNA
This compound-azolium conjugates, such as BTZ-JLD and SEZ-JLD, have demonstrated significant potential as fluorescent probes for imaging RNA within live cells.[6][8] These probes are cell-membrane permeable and exhibit a "turn-on" fluorescence response, meaning their fluorescence intensity increases dramatically upon binding to intracellular RNA.[5][7] This property is highly advantageous as it reduces background fluorescence from unbound probes, leading to a high signal-to-noise ratio.[5] Studies have shown that these dyes can prominently stain nucleoli, which are rich in RNA, and their selectivity for RNA over other cellular components has been established through cellular digest tests.[5][6] The deep-red emission of probes like SEZ-JLD is particularly useful for biological imaging, as it minimizes autofluorescence from cellular components.[5]
References
- 1. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
- 2. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2008146971A1 - Novel this compound-based dye and preparation thereof - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound-based small molecular probes for fluorescence imaging of RNA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and optical and electrochemical properties of this compound-structured pyrido[3,4-b]indole dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Julolidine Derivatives for Targeted Biomolecule Sensing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of julolidine-based fluorescent probes in the detection and quantification of specific biomolecules, including nucleic acids (RNA and DNA) and proteins.
Introduction
This compound derivatives have emerged as a versatile class of fluorescent probes due to their unique photophysical properties.[1][2] These molecules often act as molecular rotors, exhibiting fluorescence enhancement upon binding to target biomolecules, which restricts their intramolecular rotation—a phenomenon known as "turn-on" fluorescence.[1][3] This characteristic, combined with their sensitivity to the local microenvironment, makes them excellent candidates for developing highly specific and sensitive biosensors.[2][4] Applications range from live-cell imaging of RNA to the detection of specific proteins and DNA structures.[5][6]
I. Sensing of Ribonucleic Acid (RNA)
This compound-azolium conjugates have been demonstrated as effective turn-on fluorescent probes for intracellular RNA imaging.[1][5] These cationic probes exhibit low background fluorescence in aqueous media but show a significant increase in fluorescence intensity upon binding to RNA.[1]
Signaling Pathway
The sensing mechanism is based on the restriction of intramolecular rotation. In the unbound state, the this compound derivative can freely rotate, leading to non-radiative decay and quenched fluorescence. Upon binding to the rigid structure of RNA, this rotation is hindered, forcing the molecule into a planar conformation and promoting radiative decay, resulting in a "turn-on" fluorescent signal.
Quantitative Data
| Probe Name | Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fluorescence Enhancement | Limit of Detection (LOD) | Reference |
| BTZ-JLD | RNA | ~560 | ~620 | - | - | - | [1] |
| SEZ-JLD | RNA | 602 | 635 | 0.34 (in presence of RNA) | ~256-fold | 0.75 µg/mL | [5] |
Experimental Protocol: Live-Cell Imaging of RNA
This protocol is adapted from studies on this compound-azolium conjugates for RNA imaging.[1][5]
1. Materials:
-
This compound-based RNA probe (e.g., SEZ-JLD)
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Human cancer cell line (e.g., HeLa)
-
96-well plate for cytotoxicity assay
-
Confocal microscope
2. Probe Preparation:
-
Prepare a stock solution of the this compound probe (e.g., 1 mM) in DMSO.
-
For experiments, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in cell culture medium.
3. Cell Culture and Staining:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Pen-Strep at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.
4. Fluorescence Microscopy:
-
After incubation, wash the cells with PBS to remove any unbound probe.
-
Add fresh PBS or culture medium to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe (e.g., for SEZ-JLD, excitation at ~600 nm and emission collected at ~635 nm).
5. Cytotoxicity Assay (Optional but Recommended):
-
Seed cells in a 96-well plate.
-
After overnight incubation, treat the cells with various concentrations of the this compound probe for 24 hours.
-
Perform an MTT assay to assess cell viability.
II. Sensing of Deoxyribonucleic Acid (DNA)
Certain this compound derivatives can also act as fluorescent sensors for DNA.[7] The mechanism is similar to RNA sensing, involving the restriction of intramolecular rotation upon binding to the DNA structure.
Experimental Workflow
Experimental Protocol: In Vitro DNA Detection
1. Materials:
-
This compound-based DNA probe
-
DMSO
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
DNA sample (e.g., calf thymus DNA)
-
Spectrofluorometer
2. Procedure:
-
Prepare a stock solution of the this compound probe in DMSO.
-
Prepare a stock solution of the DNA sample in Tris-HCl buffer.
-
In a cuvette, add the Tris-HCl buffer and the this compound probe to a final concentration of, for example, 5 µM.
-
Record the fluorescence spectrum of the probe alone.
-
Titrate the solution with increasing concentrations of the DNA stock solution.
-
After each addition of DNA, incubate for a short period (e.g., 5 minutes) to allow for binding.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the DNA concentration to determine the binding affinity and detection range.
III. Sensing of Proteins and Amino Acids
This compound derivatives can be functionalized to selectively detect specific proteins or amino acids. For example, a this compound-fluorescein hybrid with an acrylate moiety has been developed for the selective detection of cysteine.[8]
Sensing Mechanism for Cysteine
The probe is designed to be in a "quenched" state due to photo-induced electron transfer (PET). Cysteine selectively reacts with the acrylate group, which in turn suppresses the PET process, leading to a "turn-on" fluorescence response.[8]
Quantitative Data
| Probe Name | Target | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Reference |
| FRCA | Cysteine | 538 | 567 | 39.2 nM | [8] |
Experimental Protocol: Cysteine Detection in Solution
This protocol is based on the use of the FRCA probe for cysteine detection.[8]
1. Materials:
-
FRCA probe
-
DMSO
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Cysteine solution
-
Solutions of other amino acids and thiols for selectivity testing (e.g., glutathione, homocysteine)
-
Spectrofluorometer
2. Procedure:
-
Prepare a stock solution of the FRCA probe in DMSO.
-
In a cuvette, add the phosphate buffer and the FRCA probe to a final concentration of, for example, 1 µM.
-
Record the baseline fluorescence spectrum.
-
Add a known concentration of cysteine to the cuvette.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Record the fluorescence spectrum.
-
To test for selectivity, repeat the experiment with other amino acids and thiols at the same concentration as cysteine and compare the fluorescence response.
Conclusion
This compound derivatives offer a powerful and versatile platform for the development of fluorescent probes for a wide range of biomolecules. Their "turn-on" fluorescence mechanism upon target binding provides a high signal-to-noise ratio, making them suitable for both in vitro quantification and live-cell imaging. The protocols provided herein serve as a starting point for researchers to apply these innovative tools in their own studies. Further optimization of probe concentration, incubation time, and buffer conditions may be necessary for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based small molecular probes for fluorescence imaging of RNA in live cells. (2023) | Iswar Chandra Mondal | 2 Citations [scispace.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. NanoThailand 2016 (27-November 29, 2016): Synthesis and Development of fluorescent sensor based on this compound linked di-(2-picolyl)amine derivatives · Indico Global [indico.global]
- 8. Developing a this compound-fluorescein-based hybrid as a highly sensitive fluorescent probe for sensing and bioimaging cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Julolidine as a Viscosity Sensor in Microenvironments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The viscosity of microenvironments within biological systems is a critical parameter that influences a myriad of cellular processes, including protein folding, molecular diffusion, and enzymatic reactions.[1][2][3] Dysregulation of cellular viscosity has been implicated in various pathological conditions, such as neurodegenerative diseases, atherosclerosis, and cancer.[3] Fluorescent molecular rotors, a class of environmentally sensitive probes, have emerged as powerful tools for mapping viscosity in live cells with high spatial and temporal resolution.[4][5][6]
This compound-based derivatives are a prominent class of fluorescent molecular rotors.[2][7][8] These molecules typically consist of an electron-donating this compound moiety linked to an electron-accepting group.[4] In low-viscosity environments, intramolecular rotation around the single bond connecting these two groups provides a non-radiative decay pathway, resulting in quenched fluorescence.[4][9] However, in viscous microenvironments, this intramolecular rotation is hindered, leading to a significant enhancement in fluorescence quantum yield and lifetime.[4][8] This "turn-on" fluorescence response makes this compound-based probes highly sensitive reporters of local viscosity.[1][2]
This document provides detailed application notes and protocols for the utilization of this compound-based viscosity sensors in various microenvironments, with a focus on cellular applications.
Mechanism of Action: The Molecular Rotor
This compound-based viscosity sensors operate on the principle of twisted intramolecular charge transfer (TICT). In the ground state, the molecule is relatively planar. Upon photoexcitation, it reaches a locally excited (LE) state. In environments with low viscosity, the molecule can readily undergo intramolecular rotation, forming a non-emissive TICT state that rapidly decays back to the ground state without emitting a photon. In viscous environments, this rotation is restricted, forcing the molecule to relax from the emissive LE state, resulting in a pronounced increase in fluorescence.
Caption: Mechanism of a this compound-based molecular rotor.
Photophysical Properties of Common this compound-Based Viscosity Probes
The selection of an appropriate this compound-based probe depends on the specific application, including the target microenvironment and the available imaging instrumentation. The table below summarizes the key photophysical properties of several widely used this compound derivatives.
| Probe | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Viscosity Sensitivity (x) | Brightness (α) | Key Features & Applications |
| DCVJ | ~465 | ~480-600 | ~15-135 | 0.5-0.7 | Moderate | One of the most common rotors; used for protein aggregation, polymerization, and cell membrane studies.[9][10][11] |
| CCVJ | ~450 | ~500-600 | ~50-150 | ~0.6 | Moderate | Carboxylated derivative of DCVJ with improved water solubility; suitable for aqueous environments and biopolymer studies.[11][12] |
| FCVJ | ~460 | ~480-600 | ~20-140 | High | High | Farnesyl ester modification for enhanced membrane localization and photostability.[11][13] |
| JMT | Not specified | Far-red | Not specified | High (160-fold intensity increase) | High | Mitochondria-targeting with far-red emission, suitable for studying mitochondrial dysfunction.[8] |
| JIND-Mor | Not specified | >600 | Large | High | High | Lysosome-specific probe with far-red emission; pH tolerant and biocompatible.[3] |
Note: Excitation and emission maxima can vary depending on the solvent polarity and viscosity. The viscosity sensitivity parameter 'x' is derived from the Förster-Hoffmann equation, log(I_F) = C + xlog(η), where I_F is the fluorescence intensity and η is the viscosity.[14] A higher 'x' value indicates greater sensitivity to viscosity changes.*
Experimental Protocols
Protocol 1: Viscosity Calibration of a this compound-Based Probe
This protocol describes the calibration of a this compound probe's fluorescence response to viscosity using glycerol-water mixtures.
Materials:
-
This compound-based probe (e.g., DCVJ, CCVJ)
-
Glycerol (anhydrous)
-
Deionized water
-
Spectrofluorometer
-
Viscometer (optional, for precise viscosity measurement of mixtures)
Procedure:
-
Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO or ethanol). Store protected from light.
-
Prepare a series of glycerol-water mixtures with varying weight percentages (e.g., 20%, 40%, 60%, 80%, 95%). The viscosity of these mixtures is well-documented, but for highest accuracy, measure the viscosity of each mixture using a viscometer at a constant temperature.[15]
-
Prepare measurement samples by diluting the probe stock solution into each glycerol-water mixture to a final concentration of 1-10 µM.
-
Acquire fluorescence spectra for each sample using a spectrofluorometer. Record the peak emission intensity at the probe's emission maximum.
-
Plot the data as log(Fluorescence Intensity) versus log(Viscosity).
-
Perform a linear regression on the plotted data. The slope of this line is the viscosity sensitivity 'x' for the probe under these conditions.[14] This calibration curve can then be used to determine the viscosity of unknown samples.
Protocol 2: Live Cell Imaging of Intracellular Viscosity
This protocol outlines the general procedure for staining live cells with a this compound-based probe and imaging intracellular viscosity.
Materials:
-
This compound-based probe suitable for live-cell imaging (e.g., FCVJ, JMT, JIND-Mor)
-
Cultured cells on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters and an environmental chamber (37°C, 5% CO₂). For quantitative measurements, a Fluorescence Lifetime Imaging (FLIM) setup is recommended.[5][16]
Procedure:
-
Cell Culture: Seed cells on imaging dishes and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the this compound probe in cell culture medium or PBS. The final concentration typically ranges from 1 to 10 µM.
-
Cell Staining: Remove the old medium from the cells, wash once with PBS, and add the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C. The optimal staining time should be determined empirically for each cell line and probe.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS or fresh medium to remove excess probe.
-
Imaging: Add fresh, warm medium to the cells and immediately proceed to imaging on a microscope equipped with an environmental chamber.
-
Image Acquisition:
-
Intensity Imaging: Acquire fluorescence images using the appropriate excitation and emission filters. Changes in fluorescence intensity will qualitatively reflect changes in viscosity.
-
FLIM (recommended): For quantitative and concentration-independent measurements, acquire fluorescence lifetime data. The fluorescence lifetime of the probe is directly related to the viscosity of its microenvironment.[5][17]
-
-
Data Analysis: Analyze the fluorescence intensity or lifetime in different cellular compartments to generate a viscosity map of the cell.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for measuring microviscosity in live cells using a this compound-based sensor and FLIM.
Caption: Workflow for cellular microviscosity measurement.
Concluding Remarks
This compound-based molecular rotors are versatile and powerful tools for probing the microviscosity of complex environments. Their "turn-on" fluorescence response provides a high signal-to-background ratio, making them ideal for a range of applications from monitoring polymerization reactions to imaging viscosity changes in live cells and organisms.[3][11] For robust and quantitative measurements, it is recommended to use fluorescence lifetime imaging (FLIM), as it is independent of probe concentration.[5] The protocols and data presented here serve as a comprehensive guide for researchers embarking on the use of these innovative sensors in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 3. A Fluorogenic Far Red-Emitting Molecular Viscometer for Ascertaining Lysosomal Stress in Live Cells and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 13. Characterization of changes in the viscosity of lipid membranes with the molecular rotor FCVJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Monitoring Intracellular pH Changes Using Julolidine-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing julolidine-based fluorescent probes for the real-time monitoring of intracellular pH (pHi) changes. This compound derivatives offer a versatile scaffold for the design of fluorescent sensors with tunable photophysical properties, making them valuable tools in cell biology and drug discovery. This document outlines the principles of their application, detailed experimental protocols, and data interpretation.
Introduction to this compound pH Probes
This compound is a rigid, bicyclic aromatic amine that serves as a strong electron-donating group in the design of fluorescent dyes. When incorporated into a donor-π-acceptor (D-π-A) architecture, the resulting this compound-based probe can exhibit sensitivity to its microenvironment, including polarity, viscosity, and importantly, pH. The fluorescence properties of these probes, such as intensity and emission wavelength, can change in response to protonation or deprotonation of specific functional groups within the molecule. This pH-dependent fluorescence allows for the ratiometric or intensiometric measurement of pH within living cells.
The primary mechanism of pH sensing in many this compound-based probes involves the protonation of a nitrogen atom or another basic moiety, which alters the intramolecular charge transfer (ICT) characteristics of the fluorophore. This change in ICT leads to a corresponding shift in the fluorescence emission spectrum or a change in fluorescence intensity, which can be correlated to the pH of the surrounding environment.
Quantitative Data of Representative this compound-Based pH Probes
The selection of an appropriate this compound probe depends on the specific experimental requirements, such as the target organelle's pH range and the available imaging instrumentation. Below is a summary of the photophysical properties of some reported this compound-based probes and their derivatives that exhibit pH sensitivity.
| Probe Name/Derivative | Excitation (λex, nm) | Emission (λem, nm) | pKa | Quantum Yield (Φ) | Key Features & Reference |
| This compound-Rhodol Derivative (11d) | ~550 | ~577 | ~6.4 | Not specified | Exhibits pH-dependent absorbance and fluorescence; fluorescence intensity decreases significantly below pH 6.4. |
| This compound-Azolium Conjugate (SEZ-JLD) | 602 (with RNA) | 635 (with RNA) | Not specified for pH | 0.37 (with RNA) | Primarily an RNA probe, but its fluorescence is stable over a pH range of 4-10, suggesting potential for use in varied pH environments.[1] |
| This compound-Chalcone Derivative | Not specified for pH sensing | Not specified for pH sensing | Not specified for pH sensing | Not specified | Stable fluorescence in a wide pH range of 4.0-9.0 for Al3+ sensing, indicating potential as a stable fluorophore in cellular pH studies. |
| This compound-structured pyrido[3,4-b]indole dye (ET-1) | Not specified | Bathochromic shift in protic solvents | Not specified | Not specified | Acts as a sensor for Brønsted and Lewis acids, indicating sensitivity to protonation.[2] |
Note: The quantitative data for this compound-based probes specifically designed and characterized for intracellular pH sensing is limited in the literature. Much of the available information pertains to their use in sensing other analytes, with pH sensitivity being a secondary characteristic. The protocols provided below are therefore based on established methodologies for other small molecule fluorescent pH probes and can be adapted for this compound-based sensors.
Experimental Protocols
The following protocols provide a general framework for the use of this compound-based pH probes for monitoring intracellular pH. It is essential to optimize these protocols for the specific probe, cell type, and imaging system being used.
Protocol 1: General Procedure for Intracellular pH Measurement using a this compound Probe
This protocol outlines the basic steps for loading a generic this compound-based pH probe into cultured cells and performing fluorescence imaging to monitor intracellular pH.
Materials:
-
This compound-based pH probe
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the research)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-80% confluency on the day of the experiment.
-
Incubate the cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Probe Stock Solution Preparation:
-
Prepare a stock solution of the this compound-based pH probe in high-quality, anhydrous DMSO. A typical stock concentration is 1-10 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Probe Loading:
-
On the day of the experiment, aspirate the culture medium from the cells and wash them once with pre-warmed PBS.
-
Prepare a loading solution by diluting the probe stock solution in serum-free or complete culture medium to a final concentration typically in the range of 1-10 µM. The optimal concentration should be determined empirically to achieve sufficient signal without causing cellular toxicity.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 37°C. The optimal loading time will vary depending on the probe and cell type.
-
-
Washing:
-
After incubation, aspirate the loading solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any excess, non-internalized probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish on the stage of the fluorescence microscope equipped with an environmental chamber.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the specific this compound probe. For ratiometric probes, acquire images at the two emission wavelengths.
-
Collect baseline fluorescence images before inducing any pH changes.
-
-
Inducing Intracellular pH Changes (Optional):
-
To monitor dynamic pH changes, cells can be treated with various stimuli. For example, to induce intracellular acidification, cells can be treated with a weak acid like sodium propionate. To induce alkalinization, a weak base like ammonium chloride can be used.
-
Acquire time-lapse images to monitor the fluorescence changes in response to the stimulus.
-
Protocol 2: In Situ Calibration of Intracellular pH
To quantitatively determine the intracellular pH, it is crucial to perform an in situ calibration to generate a standard curve that relates the fluorescence signal (intensity or ratio) to known pH values.
Materials:
-
Cells loaded with the this compound pH probe (from Protocol 1)
-
Calibration buffers of known pH (ranging from pH 5.5 to 8.0)
-
Nigericin (a K+/H+ ionophore)
-
Valinomycin (a K+ ionophore)
-
High potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 10 mM glucose, 20 mM HEPES or MES depending on the desired pH)
Procedure:
-
Prepare Calibration Buffers:
-
Prepare a series of high potassium buffers with different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). Use a pH meter to accurately adjust the pH of each buffer.
-
-
Prepare Ionophore Stock Solutions:
-
Prepare a stock solution of nigericin (e.g., 10 mM in ethanol) and valinomycin (e.g., 10 mM in ethanol).
-
-
Calibration Procedure:
-
Load the cells with the this compound pH probe as described in Protocol 1.
-
After washing, replace the imaging medium with the first calibration buffer (e.g., pH 7.5) containing nigericin (typically 5-10 µM) and valinomycin (typically 5-10 µM). These ionophores will equilibrate the intracellular and extracellular pH.
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Acquire fluorescence images.
-
Sequentially replace the calibration buffer with buffers of decreasing pH, incubating for 5-10 minutes at each step, and acquire images.
-
It is recommended to perform the calibration from high to low pH.
-
-
Data Analysis:
-
Measure the fluorescence intensity (or the ratio of intensities at two wavelengths for ratiometric probes) from multiple cells for each pH point.
-
Subtract the background fluorescence from the measurements.
-
Plot the mean fluorescence intensity or ratio as a function of the calibration buffer pH to generate the calibration curve.
-
Fit the data to a sigmoidal function (e.g., the Henderson-Hasselbalch equation) to determine the pKa of the probe in the intracellular environment.
-
Use the calibration curve to convert the fluorescence signals from the experimental samples into absolute intracellular pH values.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for intracellular pH measurement.
Caption: pH-dependent fluorescence of a this compound probe.
References
- 1. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Julolidine Dyes to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Julolidine Dyes for Protein Analysis
This compound dyes are a class of fluorescent probes known as "molecular rotors." Their fluorescence is highly sensitive to the local microenvironment, particularly viscosity. In low-viscosity environments, the this compound structure can undergo non-radiative decay through intramolecular rotation, resulting in low fluorescence. However, when this rotation is restricted, such as upon binding to a protein or during protein aggregation, the radiative decay pathway is favored, leading to a significant increase in fluorescence quantum yield.[1] This "turn-on" fluorescence makes them powerful tools for studying protein conformation, aggregation, and binding events with a high signal-to-noise ratio.
The most common and accessible this compound dye for protein conjugation is 9-(2-carboxy-2-cyanovinyl)this compound (CCVJ). Its carboxylic acid group provides a convenient handle for covalent attachment to proteins. This document provides detailed protocols for the conjugation of CCVJ to protein primary amines via a two-step activation and labeling procedure. A general protocol for thiol-reactive labeling is also included for researchers who may have access to maleimide-functionalized this compound derivatives.
Key Applications:
-
Protein Aggregation Studies: Monitor the formation of protein aggregates in real-time, crucial for neurodegenerative disease research and biologics stability testing.[2]
-
Conformational Change Analysis: Detect changes in protein structure upon ligand binding or unfolding.
-
High-Throughput Screening: Develop assays for screening inhibitors of protein aggregation or modulators of protein conformation.
-
Cellular Imaging: When conjugated to specific targeting moieties, these dyes can be used to visualize protein localization and status within living cells.
Section 1: Data Presentation
The following table summarizes typical photophysical properties of CCVJ before and after conjugation to a model protein, Bovine Serum Albumin (BSA). The data illustrates the characteristic fluorescence enhancement upon binding.
| Property | Free CCVJ in Aqueous Buffer | CCVJ-BSA Conjugate | Reference(s) |
| Absorption Max (λabs) | ~433 nm | ~435 nm | [3] |
| Emission Max (λem) | ~500 nm - 520 nm | ~495 nm - 505 nm (blue-shifted) | [4] |
| Quantum Yield (Φ) | Very Low (< 0.01) | Significantly Increased | [1][5] |
| Fluorescence Lifetime (τ) | < 1 ns (often bi-exponential) | Increased (e.g., > 1 ns) | [4][6] |
Section 2: Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Proteins with CCVJ (Two-Step)
This is the primary and most accessible method for labeling proteins with this compound dyes, as it starts with the commercially available CCVJ. The process involves the activation of the dye's carboxylic acid to an amine-reactive N-hydroxysuccinimidyl (NHS) ester, followed by conjugation to the protein.
Workflow Overview:
References
- 1. Fluorescent Molecular Rotors as Dyes to Characterize Polysorbate-Containing IgG Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Protein sensing in living cells by molecular rotor-based fluorescence-switchable chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow-dependent fluorescence of CCVJ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Julolidine Derivatives for Monitoring Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's, and a significant concern in the manufacturing and storage of biopharmaceuticals. The ability to monitor the kinetics and extent of protein aggregation in real-time is crucial for both basic research and drug development. Julolidine-based fluorescent molecular rotors, such as 9-(2,2-dicyanovinyl)this compound (DCVJ), have emerged as powerful tools for this purpose. These probes exhibit low fluorescence in aqueous solutions but show a significant increase in fluorescence quantum yield upon binding to protein aggregates. This "turn-on" fluorescence is a result of the restriction of intramolecular rotation of the dicyanovinyl group when the probe intercalates into the hydrophobic pockets of aggregated proteins. This property makes them highly sensitive reporters of protein aggregation, particularly in the early stages of oligomerization.
These application notes provide an overview of the use of this compound derivatives in monitoring the aggregation of various proteins, including amyloid-beta (Aβ), alpha-synuclein (α-syn), and immunoglobulin G (IgG). Detailed protocols for protein preparation, aggregation assays, and data analysis are provided to facilitate the implementation of this technique in your laboratory.
Mechanism of Action
The fluorescence of this compound-based molecular rotors is highly sensitive to the viscosity of their microenvironment. In low-viscosity environments, the excited state of the molecule rapidly deactivates through non-radiative pathways involving the rotation of the dicyanovinyl group. However, when the probe binds to the hydrophobic surfaces of protein aggregates, this rotation is sterically hindered. This restriction of intramolecular rotation closes the non-radiative decay channel, leading to a significant enhancement in fluorescence emission.
Caption: Mechanism of this compound probe fluorescence upon binding to protein aggregates.
Data Presentation
Photophysical Properties of 9-(2,2-Dicyanovinyl)this compound (DCVJ)
| Property | Value (in low viscosity solvent) | Value (in high viscosity/bound state) | Reference(s) |
| Excitation Maximum (λex) | ~450 nm | ~465 nm | [1] |
| Emission Maximum (λem) | ~480 nm | ~505-510 nm | [1][2] |
| Quantum Yield (Φ) | Low (~0.005 in water) | High (up to 0.15 in viscous solvents) | [2] |
| Fluorescence Enhancement | - | Up to 30-fold | [2] |
Application of this compound Probes in Protein Aggregation Studies
| Protein Target | This compound Probe | Key Findings | Reference(s) |
| Amyloid-beta (Aβ)40 | DCVJ | Detects early-stage oligomers, with fluorescence increasing over time. An excimer peak at 575 nm is also observed. | [2][3] |
| Amyloid-beta (Aβ)42 | DCVJ | Does not significantly bind to prefibrillar aggregates of Aβ42, suggesting different oligomeric structures compared to Aβ40. | [2][3] |
| Alpha-synuclein (α-syn) | DCVJ | Can be used to monitor oligomer formation. | [2] |
| Immunoglobulin G (IgG) | DCVJ | Characterizes the formation of aggregates in polysorbate-containing IgG formulations. | [4] |
Experimental Protocols
Protocol 1: Preparation of Monomeric Amyloid-Beta (1-42) for Aggregation Assays
This protocol describes the preparation of aggregate-free Aβ(1-42) monomers, a critical starting point for reproducible aggregation studies.[2][5][6][7][8]
Materials:
-
Lyophilized Amyloid-beta (1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Low-binding microcentrifuge tubes
Procedure:
-
Resuspend Aβ(1-42): In a chemical fume hood, resuspend the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and Evaporate: Aliquot the solution into low-binding microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a thin peptide film.
-
Storage: Store the dried peptide films at -80°C until use.
-
Prepare Monomeric Aβ(1-42): Immediately before use, dissolve a dried peptide film in DMSO to a concentration of 5 mM.
-
Sonication: Sonicate the solution for 10 minutes in a water bath sonicator to ensure complete dissolution.
-
Dilution: Dilute the Aβ(1-42) stock solution in cold PBS (pH 7.4) to the final desired working concentration (e.g., 10-100 µM).
References
- 1. A study of aggregation of 9-(dicyano-vinyl)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. abcam.cn [abcam.cn]
Application Notes and Protocols: Julolidine-Based Fluorescent Probes for the Detection of Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Imbalances in ROS levels are implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the development of sensitive and selective methods for ROS detection is paramount for advancing our understanding of disease mechanisms and for the development of novel therapeutic strategies. Julolidine-based fluorescent probes have emerged as a promising class of tools for this purpose, offering favorable photophysical properties for bioimaging.
This document provides detailed application notes and protocols for the use of this compound-based probes in the detection of reactive oxygen species, with a primary focus on a near-infrared (NIR) probe for peroxynitrite (ONOO⁻), a highly reactive nitrogen species closely associated with ROS.
Featured Probe: JQMe - A this compound-Based NIR Fluorescent Probe for Peroxynitrite (ONOO⁻)
A notable example of a this compound-based ROS probe is JQMe , a near-infrared (NIR) fluorescent probe designed for the specific detection of peroxynitrite (ONOO⁻) in mitochondria.[1] This probe exhibits an "on-off" fluorescence response, providing a clear signal upon interaction with its target.[1]
Sensing Mechanism
The JQMe probe utilizes an intramolecular charge transfer (ICT) mechanism. In its native state, the probe exhibits strong fluorescence in the NIR region. Upon reaction with peroxynitrite, the specific recognition moiety is cleaved, disrupting the ICT process and leading to a suppression of the fluorescence signal. This "turn-off" response allows for the sensitive detection of ONOO⁻.[1]
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Photostability of Julolidine Dyes in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the photostability of julolidine dyes in microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What are this compound dyes and why is their photostability a concern in microscopy?
A1: this compound dyes are a class of fluorescent probes known for their sensitivity to the local environment, making them valuable as molecular rotors to probe viscosity and for live-cell imaging.[1][2] However, like many fluorophores, they are susceptible to photobleaching, which is the irreversible photochemical destruction of the dye molecule upon exposure to excitation light.[3] This leads to a decrease in fluorescence signal over time, limiting the duration of imaging experiments and potentially affecting the quantitative analysis of data.
Q2: What are the primary mechanisms behind the photobleaching of this compound dyes?
A2: The photobleaching of fluorescent dyes, including this compound derivatives, is often initiated by the formation of reactive oxygen species (ROS). Upon excitation, the dye can transition to a long-lived triplet state, from which it can react with molecular oxygen to generate highly reactive singlet oxygen. This singlet oxygen can then chemically degrade the dye molecule, rendering it non-fluorescent.[3][4]
Q3: What are antifade reagents and how do they improve the photostability of this compound dyes?
A3: Antifade reagents are chemical compounds added to the mounting medium or live-cell imaging buffer to reduce photobleaching. They typically work as antioxidants or triplet state quenchers. Common antifade agents include ascorbic acid (Vitamin C), n-propyl gallate, and Trolox (a water-soluble vitamin E analog). These molecules can scavenge reactive oxygen species or directly interact with the dye's excited triplet state, returning it to the ground state before it can undergo photodegradation.[5][6]
Q4: Can the choice of mounting medium affect the fluorescence and photostability of this compound dyes?
A4: Yes, the mounting medium can significantly impact the performance of this compound dyes. The viscosity of the medium can influence the fluorescence quantum yield of this compound-based molecular rotors.[7][8] Furthermore, the components of the mounting medium, including its pH and the presence of antifade reagents, can affect both the brightness and photostability of the dye.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound dyes in microscopy.
Problem 1: Rapid loss of fluorescence signal (photobleaching).
-
Possible Cause: High excitation light intensity or prolonged exposure.
-
Solution: Reduce the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio. Decrease the exposure time per frame and the total number of frames acquired.
-
-
Possible Cause: Absence of photoprotective agents.
-
Solution: Utilize a commercial or homemade antifade mounting medium for fixed samples. For live-cell imaging, supplement the imaging buffer with an antioxidant like Trolox or ascorbic acid.
-
-
Possible Cause: High oxygen concentration in the imaging medium.
-
Solution: For in vitro experiments with fixed samples, consider using an oxygen-scavenging system in your mounting medium.
-
Problem 2: Low initial fluorescence signal.
-
Possible Cause: Suboptimal imaging buffer or mounting medium.
-
Possible Cause: Dye aggregation.
-
Solution: this compound dyes with planar structures can be prone to aggregation in aqueous solutions, which can quench their fluorescence.[9] Prepare fresh dye solutions and consider adding a small amount of a non-ionic surfactant like Pluronic F-127 to your imaging buffer to prevent aggregation. Perform a concentration-dependent analysis of the absorption and emission spectra to check for signs of aggregation.[10][11]
-
Problem 3: High background fluorescence.
-
Possible Cause: Autofluorescence from the sample or mounting medium.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quencher. Choose a mounting medium with low intrinsic fluorescence.
-
-
Possible Cause: Excess, unbound dye.
-
Solution: Ensure adequate washing steps after staining to remove any unbound dye molecules.
-
Quantitative Data Summary
The photostability of a fluorescent dye can be quantitatively described by its fluorescence quantum yield (Φ) and its photobleaching quantum yield (Φb). A higher fluorescence quantum yield indicates a brighter dye, while a lower photobleaching quantum yield indicates greater photostability.[12] The following table summarizes the available photophysical data for several this compound derivatives.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |
| OX-JLD | ~550 | ~600 | 0.41 | In the presence of RNA | [13] |
| BTZ-JLD | ~575 | ~625 | 0.43 | In the presence of RNA | [13] |
| SEZ-JLD | ~600 | ~635 | 0.37 | In the presence of RNA | [13] |
| J-A | 450 | 518 | 0.55 | Toluene | [14] |
| FCVJ | Not specified | Not specified | Improved photostability over DCVJ | Not specified | [1] |
Note: The photophysical properties of dyes are highly dependent on their environment. The data presented here are from different sources and were obtained under various experimental conditions, so direct comparisons should be made with caution.
Experimental Protocols
Protocol 1: General Procedure for Assessing Photostability
This protocol provides a standardized method for comparing the photostability of different this compound dyes in a microscopy setup.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Microscope slides and coverslips.
-
Solutions of the this compound dyes to be tested at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Antifade mounting medium (optional, for comparison).
Procedure:
-
Sample Preparation: Prepare a microscope slide with a droplet of the dye solution. For mounted samples, use the desired mounting medium.
-
Image Acquisition Setup:
-
Choose a field of view with uniform fluorescence.
-
Set the excitation light intensity and exposure time. Keep these parameters constant for all dyes being compared.
-
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view. The time interval and total duration will depend on the photobleaching rate of the dyes.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.[12]
-
Protocol 2: Using Trolox to Enhance Photostability in Live-Cell Imaging
This protocol describes the use of Trolox as an antioxidant to reduce the photobleaching of this compound dyes during live-cell imaging experiments.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Live-cell imaging medium appropriate for your cells
-
This compound dye stock solution
Procedure:
-
Prepare a Trolox Stock Solution: Prepare a 100 mM stock solution of Trolox in a suitable solvent like DMSO or ethanol. Store aliquots at -20°C, protected from light.
-
Prepare Imaging Medium with Trolox: On the day of the experiment, dilute the Trolox stock solution into the pre-warmed live-cell imaging medium to a final working concentration of 1-2 mM.
-
Cell Staining: Stain your cells with the this compound dye according to your established protocol.
-
Imaging: Just before imaging, replace the staining medium with the freshly prepared imaging medium containing Trolox.
-
Proceed with Live-Cell Imaging: Acquire your images, keeping in mind the general recommendations to minimize light exposure.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 3. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. On the mechanism of Trolox as antiblinking and antibleaching reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of changes in the viscosity of lipid membranes with the molecular rotor FCVJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence anisotropy of molecular rotors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. benchchem.com [benchchem.com]
- 11. Excess Absorbance as a Novel Approach for Studying the Self-Aggregation of Vital Dyes in Liquid Solution | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
reducing background fluorescence of julolidine sensors in assays
Welcome to the Technical Support Center for julolidine-based fluorescent sensors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reducing background fluorescence and optimizing the performance of this compound sensor assays.
Troubleshooting Guides
High background fluorescence can significantly impact the sensitivity and accuracy of your assays. Below are troubleshooting guides for common issues encountered when using this compound sensors in both in-solution and cell-based formats.
Problem 1: High Background Fluorescence in In-Solution Assays
Possible Causes and Solutions
| Cause | Recommendation |
| Intrinsic Fluorescence of the this compound Probe | Select a this compound derivative specifically designed for low background fluorescence. Probes with a "turn-on" mechanism, where fluorescence is quenched in the unbound state, are ideal.[1][2][3] |
| Suboptimal Buffer Composition | Optimize buffer components. Avoid buffers with inherent fluorescence. Test different pH levels and ionic strengths to find the optimal conditions for your specific sensor and analyte. Some common starting buffers include phosphate-buffered saline (PBS) and HEPES. The addition of a small amount of a non-ionic detergent like Tween 20 can sometimes help reduce non-specific interactions. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared with high-purity water. Filter solutions if necessary to remove any particulate matter that could scatter light and contribute to background. |
| Probe Aggregation | This compound dyes, particularly those with poor water solubility, can form aggregates that lead to increased background fluorescence.[2] Consider modifying the probe with solubility-enhancing groups or adding a small percentage of an organic solvent like DMSO to your assay buffer. Always ensure the probe is fully dissolved before use. |
| Instrument Settings | Optimize the gain and exposure settings on your fluorescence reader. A high gain setting can amplify background noise.[4] Use the lowest gain that still provides a detectable signal for your positive control. If available on your instrument, utilize settings like the number of flashes per read to average out noise.[4] |
Problem 2: High Background Fluorescence in Cell-Based Assays
Possible Causes and Solutions
| Cause | Recommendation |
| Cellular Autofluorescence | This is a common issue arising from endogenous molecules like NADH, riboflavin, and collagen.[5][6][7][8] To mitigate this: • Choose the right fluorophore: Use this compound derivatives that excite and emit in the far-red or near-infrared spectrum where autofluorescence is typically lower.[5][7] • Use appropriate fixation methods: Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can increase autofluorescence.[5][6][7] If fixation is necessary, use the lowest possible concentration and incubation time. Consider using organic solvents like ice-cold methanol or ethanol as an alternative.[6][7] • Quenching agents: Treat fixed cells with a quenching agent like sodium borohydride or commercially available reagents designed to reduce autofluorescence.[5][6][7][9] • Spectral unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the specific probe signal from the autofluorescence background. |
| Non-Specific Binding of the Probe | The this compound sensor may bind to cellular components other than the target of interest. • Blocking: Use a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites.[6] • Washing: Increase the number and duration of wash steps after probe incubation to remove unbound sensor molecules. • Probe Concentration: Titrate the probe concentration to find the lowest effective concentration that still provides a robust signal. |
| Culture Media Components | Components in the cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[4][6][8] When possible, perform the final imaging steps in a clear, serum-free, and phenol red-free buffer like PBS.[4] |
| Dead Cells | Dead cells often exhibit higher autofluorescence and can non-specifically take up the probe.[8] Use a viability dye to exclude dead cells from your analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of "turn-on" this compound sensors that leads to low background fluorescence?
A1: "Turn-on" this compound sensors are designed to be minimally fluorescent in their free or unbound state. The fluorescence is "quenched" through mechanisms like photoinduced electron transfer (PET) or twisted intramolecular charge transfer (TICT).[2][10] Upon binding to the target analyte, a conformational change in the sensor restricts these non-radiative decay pathways, leading to a significant increase in fluorescence intensity. This mechanism ensures that a strong signal is only generated in the presence of the target, thereby keeping the background signal low.[2]
Q2: How can I choose the best this compound derivative for my assay to minimize background?
A2: When selecting a this compound sensor, consider the following:
-
Photophysical Properties: Look for derivatives with high quantum yields upon target binding and a large Stokes shift (the difference between the maximum excitation and emission wavelengths) to minimize self-quenching and spectral overlap.
-
Excitation/Emission Spectra: For cell-based assays, choose probes that excite and emit in the longer wavelength regions (far-red or near-infrared) to avoid the spectral range of cellular autofluorescence.[5][7]
-
Solubility: Ensure the probe is soluble in your assay buffer to prevent aggregation, which can be a source of background fluorescence.[2]
-
Specificity: The probe should have high selectivity for your target analyte to avoid off-target binding that could contribute to background signal.
Q3: Can the viscosity of the sample affect the background fluorescence of this compound sensors?
A3: Yes, many this compound derivatives act as "molecular rotors," meaning their fluorescence is sensitive to the viscosity of their microenvironment.[2][10][11] In a low-viscosity environment, the molecule can freely rotate, which leads to non-radiative decay and low fluorescence. In a more viscous environment, this rotation is restricted, causing an increase in fluorescence. This property is useful for viscosity sensing but can also be a source of background if there are unintended viscosity changes in your assay. Be mindful of components in your assay that could alter viscosity, such as high concentrations of proteins or polymers.
Q4: Are there any specific buffer components I should avoid when using this compound sensors?
A4: While specific incompatibilities will depend on the individual this compound sensor, it is generally advisable to avoid components that are known to be fluorescent themselves or that can quench fluorescence. For example, some complex biological buffers or those containing certain metal ions might interfere with the sensor's performance. It is always best to start with a simple, well-defined buffer system like PBS or HEPES and then add other components as needed, checking for any impact on the background fluorescence at each step.
Experimental Protocols and Data
Protocol 1: General Procedure for a this compound-Based In-Solution Viscosity Assay
This protocol provides a general framework for using a this compound-based molecular rotor to measure changes in viscosity.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound viscosity sensor (e.g., 9-(dicyanovinyl)this compound, DCVJ) in a suitable organic solvent like DMSO.
-
Prepare a series of solutions with varying viscosities. This can be achieved by mixing two miscible solvents of different viscosities (e.g., glycerol and water) in different ratios.
-
Prepare your experimental samples and appropriate controls.
-
-
Assay Procedure:
-
Add a small volume of the this compound sensor stock solution to each of your viscosity standards and experimental samples to achieve a final concentration typically in the low micromolar range.
-
Incubate the samples for a short period at room temperature to allow the probe to equilibrate.
-
Measure the fluorescence intensity using a fluorescence plate reader or spectrofluorometer at the optimal excitation and emission wavelengths for the specific this compound sensor.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the standards as a function of viscosity to generate a calibration curve.
-
Use the calibration curve to determine the viscosity of your experimental samples based on their fluorescence intensity.
-
Quantitative Data: Comparison of this compound Derivatives
The choice of this compound derivative can significantly impact the signal-to-noise ratio of an assay. The following table summarizes the photophysical properties of two this compound derivatives, illustrating how structural modifications can enhance fluorescence and reduce background.
| Probe | Description | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Enhancement |
| JDO | An oxazine derivative with a this compound moiety. | ~680 | 703 | Increased 2-fold compared to parent compound | - |
| JDO-ONOO | A "turn-on" version of JDO for peroxynitrite detection. | ~680 | 703 | Low in absence of analyte | 130-fold increase upon binding peroxynitrite[3] |
Visualizations
Logical Workflow for Troubleshooting High Background Fluorescence
Caption: A flowchart outlining the steps to diagnose and resolve high background fluorescence in this compound sensor assays.
Signaling Pathway: GPCR Activation and Downstream Signaling
This compound-based sensors can be employed to monitor downstream events of G protein-coupled receptor (GPCR) activation, such as changes in intracellular calcium concentration or lipid signaling.
Caption: A simplified signaling pathway illustrating GPCR activation leading to intracellular calcium release, a process that can be monitored using this compound-based calcium sensors.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. bosterbio.com [bosterbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. scispace.com [scispace.com]
- 11. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Julolidine Fluorophore Performance
Welcome to the technical support center for julolidine-based fluorophores. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common experimental issues and to offer strategies for maximizing the quantum yield of your this compound derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the fluorescence quantum yield of my this compound derivative unexpectedly low?
A low quantum yield in this compound fluorophores is frequently attributed to a non-radiative decay process known as Twisted Intramolecular Charge Transfer (TICT).[1][2] Upon excitation, the this compound moiety (the electron donor) and an acceptor part of the molecule can twist around the single bond connecting them.[2] This twisting leads to a low-energy, non-emissive TICT state that decays back to the ground state without emitting a photon, thus quenching fluorescence.[1][3] This effect is particularly pronounced in polar solvents which stabilize the charge-separated TICT state.[2][4]
Troubleshooting Steps:
-
Assess Solvent Environment: Measure the fluorescence in a series of solvents with varying polarity and viscosity. A significant increase in fluorescence intensity in viscous solvents like glycerol compared to low-viscosity solvents like ethanol is a strong indicator of TICT-based quenching.[1][5][6]
-
Check for Impurities: Ensure the purity of your compound and the use of spectroscopic grade solvents. Fluorescent impurities or quenchers in the solvent can significantly reduce quantum yield.[7]
-
Evaluate Concentration: High concentrations can lead to self-quenching and inner filter effects, where emitted photons are reabsorbed by other fluorophore molecules. Maintain an absorbance of less than 0.1 at the excitation wavelength for all measurements.[8][9]
Q2: How can I synthetically modify my this compound fluorophore to increase its brightness?
Structural modifications that limit the formation of the TICT state are the most effective strategies for increasing quantum yield.
-
Increase Structural Rigidity: The most successful approach is to restrict the intramolecular rotation that leads to the TICT state. This can be achieved by:
-
Fusing the this compound moiety with rigid aromatic systems, such as anthracene. This has been shown to yield derivatives with high quantum yields (e.g., 0.55 in toluene).[10][11]
-
Incorporating the donor and acceptor into a more rigid, planar molecular framework.[2][12]
-
Introducing bulky groups that sterically hinder the rotation around the D-A bond.[13]
-
-
Modify Electronic Properties: Introducing strong electron-withdrawing groups can sometimes inhibit the TICT process and improve quantum yields.[13][14] Replacing traditional amino donor groups with a rigid this compound moiety can enhance electron-donating ability and suppress nonradiative decay.[15]
Q3: My fluorescence intensity is decreasing over time during measurement. What is the likely cause?
This phenomenon is likely photobleaching, where the fluorophore is chemically damaged by the excitation light, leading to a permanent loss of fluorescence.
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.
-
Limit Exposure Time: Minimize the duration of light exposure by using shutters and acquiring data efficiently.
-
Use Fresh Samples: If photobleaching is severe, prepare a fresh sample for each measurement.[9]
-
Check Photostability: Some this compound derivatives have inherently better photostability. For instance, modifying the nitrile group of DCVJ with esters has been shown to improve photostability.[16]
Strategies to Increase Quantum Yield: Data Summary
The following table summarizes the impact of different strategies on the quantum yield (ΦF) of this compound derivatives, compiled from various studies.
| This compound Derivative | Strategy Employed | Solvent / Medium | Quantum Yield (ΦF) | Reference |
| This compound-fused Anthracene (J-A) | Increased structural rigidity by fusing with anthracene | Toluene | 0.55 | [10][11] |
| 9-(dicyanovinyl)-julolidine (DCVJ) | Increased environmental viscosity | Ethanol/Glycerol mixtures | Increases with viscosity | [1][5] |
| DCVJ | Incorporation into a rigid polymer matrix | Polystyrene (PS) Film | Enhanced emission vs. solution | [1][16] |
| This compound-fused Benzophenoxazine | Structural modification | Acidified Ethanol | 0.16 - 0.21 | [17] |
| This compound-fused Benzophenoxazine | Change to aqueous media (promotes aggregation) | Water | 0.024 - 0.032 | [17] |
Visualizing Key Concepts
Diagram 1: The TICT Mechanism in this compound Fluorophores
This diagram illustrates how intramolecular rotation in the excited state leads to a non-emissive TICT state, which competes with the desired fluorescence emission.
Caption: Mechanism of TICT (Twisted Intramolecular Charge Transfer).
Diagram 2: Experimental Workflow for Enhancing Quantum Yield
This workflow outlines the logical steps a researcher can take to diagnose low quantum yield and implement strategies for improvement.
Caption: Workflow for diagnosing and improving this compound quantum yield.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
This protocol describes the widely used comparative method for determining the fluorescence quantum yield of a sample (X) relative to a standard (ST) with a known quantum yield.[8]
1. Materials & Equipment
-
Fluorophore Sample (X): Compound with unknown quantum yield.
-
Standard Fluorophore (ST): A well-characterized compound with a known quantum yield (e.g., quinine sulfate, fluorescein).[1] The standard should absorb and emit in a similar spectral region to the sample.
-
Solvent: Spectroscopic grade solvent. The same solvent must be used for both the sample and the standard. The refractive index (η) of the solvent must be known.
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
1 cm Pathlength Cuvettes: One for absorbance and one for fluorescence.
2. Procedure
-
Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Prepare Serial Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1 to avoid inner filter effects.
-
Measure Absorbance:
-
Select an excitation wavelength (λex) where both the sample and standard have reasonable absorbance.
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.
-
Record the absorbance value at λex for each solution.
-
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
For each dilution, record the corrected fluorescence emission spectrum. Ensure the same excitation and emission slit widths are used for all measurements.
-
Record a blank spectrum using only the solvent.
-
-
Data Analysis:
-
Subtract the blank spectrum from each of the sample and standard fluorescence spectra.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance at λex.
-
Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad). The plot should be linear and pass through the origin.[18]
-
3. Calculation Calculate the quantum yield of the sample (ΦX) using the following equation:[8]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦX and ΦST are the quantum yields of the sample and standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard (note: if the same solvent is used, this term is 1).
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
- 11. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 17. sciforum.net [sciforum.net]
- 18. faculty.fortlewis.edu [faculty.fortlewis.edu]
Technical Support Center: Julolidine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of julolidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Reaction Time and Temperature: The reaction between tetrahydroquinoline and 1-bromo-3-chloropropane is typically heated at 150-160°C for about 20 hours.[1] Ensure the reaction has been allowed to proceed for the full duration at the correct temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Reagent Quality: The purity of starting materials is crucial. Use freshly distilled tetrahydroquinoline and ensure the 1-bromo-3-chloropropane is of high purity. Impurities in the starting materials can lead to side reactions and lower yields.
-
-
Sub-optimal Reaction Conditions:
-
Moisture: The presence of moisture can interfere with the reaction. Ensure all glassware is thoroughly dried before use.
-
Stirring: Efficient stirring is necessary to ensure proper mixing of the reactants, especially in a heterogeneous mixture.
-
-
Work-up Issues:
-
Incomplete Extraction: this compound is extracted from the basic aqueous layer with a non-polar solvent like ether.[1] Ensure thorough extraction by performing multiple extractions (at least 2-3 times) and allowing for adequate phase separation.
-
Loss during Washing: While washing the organic extracts, some product may be lost if emulsions form or if extractions are not performed carefully.
-
Q2: The reaction mixture has turned dark or has a lot of tar-like material. What should I do?
The formation of dark, tarry substances is common in high-temperature reactions.
-
Side Reactions: At elevated temperatures, polymerization and other side reactions of the starting materials or product can occur.
-
Purification: While it may seem daunting, the desired product can often be salvaged. After the reaction, proceed with the acidic workup as this will protonate the amine product, making it water-soluble and helping to separate it from non-basic, tarry impurities. Subsequent basification and extraction should still allow for the isolation of this compound.[1] Purification by column chromatography may be necessary if distillation is not effective.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot a small amount of the starting material (tetrahydroquinoline) as a reference.
-
Carefully take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). A good starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.
-
Visualize the spots under a UV lamp.
-
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material should diminish, and a new spot corresponding to the less polar this compound product will appear. The reaction is complete when the starting material spot is no longer visible.
Purification Troubleshooting
Q4: My purified this compound is a reddish or brownish color. What is this impurity and how can I remove it?
This compound is known to form a colored impurity, often described as a red compound, upon exposure to air over time.[1] This is likely due to oxidation.
-
Removal Methods:
-
Distillation: Vacuum distillation is an effective method for removing the colored impurity.[1]
-
Recrystallization with Decolorizing Carbon: Dissolve the colored this compound in a minimal amount of a suitable hot solvent (e.g., hexane). Add a small amount of activated charcoal (Norit or Darco), and heat the mixture for a short period. The charcoal will adsorb the colored impurities. Filter the hot solution to remove the charcoal and then allow the filtrate to cool slowly to form pure, colorless crystals.[1]
-
Q5: I'm having trouble with the recrystallization of this compound. It's oiling out instead of forming crystals. What can I do?
"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the melting point of the solid is lower than the boiling point of the solvent.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a suitable solvent. Hexane is a commonly used solvent for this compound recrystallization.[1] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling can promote oiling out. Once at room temperature, cooling in an ice bath can further induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure this compound, adding a tiny "seed" crystal to the cooled, saturated solution can initiate crystallization.
-
Solvent Polarity: If using a mixed solvent system, you may have too much of the "good" solvent. Try adding a small amount of the "poor" solvent to the cooled solution to decrease the solubility of your product.
-
Q6: What is a good solvent system for purifying this compound by column chromatography?
The choice of solvent system for column chromatography depends on the impurities present. A good starting point is a non-polar solvent system, gradually increasing the polarity.
-
Solvent Selection:
-
TLC Analysis: First, run a TLC of your crude product in various solvent systems to determine the best separation. A good eluent system will give your product an Rf value of around 0.25-0.35.
-
Recommended Systems: For a relatively non-polar compound like this compound, start with a low polarity mobile phase such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
A common starting point is 100% hexane, gradually increasing the polarity by adding small percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
-
Experimental Protocols
Synthesis of this compound (Adapted from Organic Syntheses)[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine tetrahydroquinoline and 1-bromo-3-chloropropane.
-
Heating: Heat the reaction mixture in an oil bath at 150-160°C for 20 hours. The reaction should be carried out in a fume hood.
-
Work-up (Acidification): After cooling, add a solution of concentrated hydrochloric acid in water to the reaction mixture.
-
Steam Distillation: Remove the excess 1-bromo-3-chloropropane by steam distillation.
-
Work-up (Basification): Make the acidic residue alkaline with a 40% sodium hydroxide solution.
-
Extraction: Extract the this compound with diethyl ether (perform at least two extractions).
-
Washing and Drying: Wash the combined ethereal extracts with water and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the ether by rotary evaporation.
-
Purification (Distillation): Purify the crude product by vacuum distillation. Collect the fraction that boils at 105–110°C/1 mm. The product should solidify upon cooling.
Purification by Recrystallization[1]
-
Dissolution: Dissolve the crude or colored this compound in a minimal amount of hot hexane.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and briefly heat the mixture.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the crystals in a desiccator or under vacuum.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.26 g/mol [2] |
| Melting Point | 39-40 °C[1] |
| Boiling Point | 105-110 °C at 1 mmHg[1] |
| Appearance | Colorless to yellowish solid |
| ¹H NMR (CDCl₃) | δ ~1.9 (m, 4H), ~2.7 (t, 4H), ~3.1 (t, 4H), ~6.5 (d, 2H), ~6.9 (t, 1H) ppm |
| ¹³C NMR (CDCl₃) | δ ~21.5, ~27.9, ~50.2, ~112.0, ~121.3, ~126.8, ~144.5 ppm[3] |
| IR (KBr, cm⁻¹) | ~2930, 2850 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1340 (C-N stretch) |
| Mass Spec (EI) | m/z 173 (M+), 172, 144[4][5] |
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A logical guide for troubleshooting common issues in this compound synthesis.
References
minimizing non-radiative decay in julolidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-radiative decay in julolidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative exhibits low fluorescence quantum yield. What are the potential causes and how can I address this?
A1: Low fluorescence quantum yield in this compound derivatives is often attributed to efficient non-radiative decay pathways. The primary culprit is typically the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[1][2][3] In the excited state, rotation around the single bond connecting the this compound donor and an acceptor moiety can lead to a non-emissive or weakly emissive TICT state.[2]
Troubleshooting Steps:
-
Structural Modification: The most effective strategy is to rigidify the molecular structure to prevent the rotational motion that leads to TICT state formation.[2][4] This can be achieved by:
-
Solvent Choice: The polarity of the solvent can significantly influence TICT state formation.[1][5]
-
Aggregation: In some cases, aggregation of the dye molecules can lead to fluorescence quenching.[6]
-
Record absorption and emission spectra at various concentrations. A change in the spectral shape or the appearance of new bands at higher concentrations may indicate aggregation.
-
If aggregation is suspected, work at lower concentrations or consider modifying the derivative to improve solubility and reduce intermolecular interactions.
-
Q2: I observe a significant red-shift in the emission spectrum of my this compound derivative in polar solvents, accompanied by a decrease in intensity. What does this indicate?
A2: This phenomenon is a classic signature of TICT state formation.[1][3] Upon excitation, the molecule transitions to a locally excited (LE) state. In polar solvents, this LE state can relax to a lower-energy, more polar TICT state, which is responsible for the red-shifted, and often weaker, emission. In nonpolar solvents, the LE state is more stable, resulting in emission at a shorter wavelength with a higher quantum yield.[1]
Q3: How can I experimentally confirm the presence of a TICT state?
A3: Time-resolved fluorescence spectroscopy is a powerful technique to probe excited-state dynamics.[7][8][9][10]
-
Dual Exponential Decay: In many cases, the presence of both LE and TICT states will result in a dual exponential decay of the fluorescence signal. The shorter lifetime component can be attributed to the LE state, while the longer lifetime component may correspond to the TICT state.
-
Solvent-Dependent Lifetimes: Measure the fluorescence lifetimes in a series of solvents with varying polarity. A significant change in the lifetimes with solvent polarity can provide strong evidence for TICT state formation.
Q4: Can modifying the electron-donating or -accepting properties of the substituents influence non-radiative decay?
A4: Yes, the electronic properties of the substituents play a crucial role.
-
Electron-Donating Groups: The strong electron-donating ability of the this compound moiety is key to its fluorescence properties.[11][12]
-
Electron-Accepting Groups: The strength of the electron-accepting group can influence the energy of the TICT state.[13] Fine-tuning the acceptor strength can modulate the driving force for TICT formation and potentially reduce non-radiative decay.[13]
Quantitative Data on this compound Derivatives
The following table summarizes the photophysical properties of various this compound derivatives from the literature. This data can be used as a benchmark for your own experimental results.
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference |
| J-A (this compound-fused anthracene) | Toluene | 450 | 518 | 0.55 | [11] |
| OX-JLD | with RNA | - | - | 0.41 | [14] |
| BTZ-JLD | with RNA | - | - | 0.43 | [14] |
| SEZ-JLD | with RNA | 602 | 635 | 0.37 | [14] |
| JDO (this compound-oxazine) | - | - | 703 | 2-fold increase vs. Oxazine 1 | [4] |
| SP derivative 6a | - | - | - | 0.151 | [12] |
| SP derivative 6b | - | - | - | 0.122 | [12] |
| SP derivative 6d (with julolidinyl) | - | - | - | 0.005 | [12] |
| SP derivative 6e (with julolidinyl) | - | - | - | 0.007 | [12] |
Note: "-" indicates that the data was not specified in the cited source.
Experimental Protocols
Relative Fluorescence Quantum Yield Measurement
This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a standard with a known quantum yield (e.g., Rhodamine 101 in ethanol, Φ_f = 0.913).[15][16][17][18]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopy-grade solvent (e.g., ethanol)
-
Reference standard (e.g., Rhodamine 101)
-
Your this compound derivative
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the reference standard and your sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.[19]
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard. Ensure the excitation and emission slits are kept constant.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of your sample (Φ_x) can be calculated using the following equation:[15]
Φ_x = Φ_st * (A_st / A_x) * (I_x / I_st) * (n_x / n_st)²
Where:
-
Φ_st is the quantum yield of the standard.
-
A_st and A_x are the absorbances of the standard and sample at the excitation wavelength, respectively.
-
I_st and I_x are the integrated fluorescence intensities of the standard and sample, respectively.
-
n_st and n_x are the refractive indices of the solvents used for the standard and sample, respectively (if different).
-
Time-Resolved Fluorescence Spectroscopy
This protocol provides a general overview of measuring fluorescence lifetimes using Time-Correlated Single Photon Counting (TCSPC), a common technique for time-resolved fluorescence measurements.[7][8][10]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser or LED)
-
Sample holder
-
Emission monochromator
-
Fast photodetector (e.g., photomultiplier tube, PMT)
-
TCSPC electronics
Procedure:
-
Sample Preparation: Prepare a dilute solution of your this compound derivative in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed light source.
-
Set the emission wavelength on the monochromator.
-
Adjust the timing and detector settings according to the instrument's manual.
-
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
The TCSPC system measures the time difference between the excitation pulse and the detection of the first emitted photon.
-
This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ).
-
The radiative (k_r) and non-radiative (k_nr) decay rates can be calculated from the fluorescence quantum yield (Φ_f) and the fluorescence lifetime (τ) using the following equations:
-
k_r = Φ_f / τ
-
k_nr = (1 - Φ_f) / τ
-
-
Visualizations
Caption: Jablonski diagram illustrating electronic transitions.
Caption: TICT state formation as a non-radiative decay pathway.
Caption: Workflow for characterizing this compound derivatives.
References
- 1. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03933A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciforum.net [sciforum.net]
- 7. edinst.com [edinst.com]
- 8. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Excited state intramolecular proton transfer in this compound derivatives: an ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. jascoinc.com [jascoinc.com]
- 16. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jascoinc.com [jascoinc.com]
- 19. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]
Technical Support Center: Overcoming Quenching Effects on Julolidine Fluorescence
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with julolidine-based fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome common fluorescence quenching issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why does it happen to my this compound probe?
A: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For this compound derivatives, this can occur through several mechanisms:
-
Solvent Effects: The polarity of the solvent can significantly impact the fluorescence quantum yield. Polar solvents can stabilize a non-radiative excited state, leading to quenching.[1][2]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, planar aromatic molecules like this compound can form non-fluorescent aggregates (H-aggregates) through π–π stacking.[3][4][5]
-
Presence of Quenchers: Other molecules in the solution can interact with the excited this compound probe and accept its energy, preventing it from fluorescing. This can happen through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[6][7]
-
Twisted Intramolecular Charge Transfer (TICT): In some this compound derivatives, rotation around a single bond in the excited state can lead to a non-fluorescent TICT state, especially in polar solvents.[8][9] The rigid structure of this compound itself is often employed to prevent this and enhance quantum yield.[10][11]
Q2: My this compound derivative has a low fluorescence signal. What are the first things I should check?
A: If you observe a weak or absent fluorescence signal, start with these basic checks:
-
Concentration: Ensure your probe concentration is within the optimal range. Absorbance values should ideally be below 0.1 to avoid inner filter effects and aggregation.[12][13]
-
Instrumentation Settings: Verify that the excitation and emission wavelengths on your fluorometer are set correctly for your specific this compound derivative.[14] Check that the gain and exposure settings are appropriate and not too low.[14][15]
-
Solvent and Sample Purity: Use spectroscopic grade solvents and ensure all labware is clean to prevent contamination from fluorescent impurities.
-
Photobleaching: Limit the sample's exposure to the excitation light to prevent photobleaching, which is the irreversible photochemical destruction of the fluorophore.[14]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific quenching problems.
Issue 1: Signal is weak or absent, and I suspect solvent effects.
Possible Cause:
The solvent polarity is causing quenching. This compound probes are sensitive to their environment, and polar solvents can stabilize non-radiative decay pathways, reducing fluorescence.[1][2]
Solutions:
-
Solvent Screening: Test the fluorescence of your probe in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol).
-
Shift to a Non-polar Environment: If possible for your application, use a less polar solvent to enhance the fluorescence quantum yield.[10]
-
Consider Structural Rigidity: For probe design, increasing the rigidity of the molecular structure can reduce non-radiative decay and enhance fluorescence, making it less susceptible to solvent effects.[9][10]
Issue 2: Fluorescence intensity decreases as I increase the probe concentration.
Possible Cause:
This is a classic sign of Aggregation-Caused Quenching (ACQ). At higher concentrations, the this compound molecules are stacking together, forming non-fluorescent aggregates.[3][4][16]
Solutions:
-
Reduce Concentration: The simplest solution is to work at lower concentrations where the absorbance at the excitation wavelength is below 0.1.[12][13]
-
Introduce Steric Hindrance: If synthesizing new probes, adding bulky groups to the this compound structure can physically prevent the molecules from stacking.
-
Co-assembly with Molecular Barriers: A strategy to reduce ACQ is to co-assemble the this compound probe with an inert "molecular barrier" molecule that can disrupt π–π stacking.[4]
Issue 3: The fluorescence signal is quenched after adding another substance (e.g., an analyte, a protein).
Possible Cause:
The added substance is acting as a quencher. This could be due to specific binding interactions, FRET, or collisional quenching.[6]
Solutions:
-
Control Experiments: Perform a control experiment by titrating the suspected quencher into a solution of your this compound probe to confirm the quenching effect.
-
Change the Fluorophore: If quenching is significant and unavoidable, consider a different this compound derivative or another class of fluorophore that is less susceptible to quenching by your specific analyte.
-
Utilize the Quenching: In some cases, the quenching effect can be harnessed for sensing applications. If the quenching is proportional to the analyte concentration, it can be used for quantification.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common this compound fluorescence issues.
Caption: A flowchart for troubleshooting this compound fluorescence quenching.
Quantitative Data Summary
The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency. Below is a summary of reported quantum yields for various this compound derivatives in different solvent environments. High ΦF values are desirable for bright fluorescent probes.
| This compound Derivative | Solvent | Quantum Yield (ΦF) | Reference |
| This compound-fused anthracene (J-A) | Toluene | 0.55 | [10] |
| Benzophenoxazine-julolidine (2d) | Dry Ethanol + TFA | 0.21 | [3] |
| Benzophenoxazine-julolidine (2d) | Water + TFA | 0.032 | [3] |
| Benzophenoxazine-julolidine (2c) | Dry Ethanol + TFA | 0.19 | [3] |
| Benzophenoxazine-julolidine (2c) | Water + TFA | 0.027 | [3] |
| OX-JLD (with RNA) | --- | 0.41 | [17] |
| BTZ-JLD (with RNA) | --- | 0.43 | [17] |
| SEZ-JLD (with RNA) | --- | 0.37 | [17] |
TFA: Trifluoroacetic acid
Key Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol describes the most common method for determining the fluorescence quantum yield of a this compound probe by comparing it to a known standard.[12][13]
Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield determination.
Methodology:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield (ΦST) and spectral properties similar to your this compound sample.
-
Prepare Solutions:
-
Prepare a series of dilutions for both the standard and your test sample in the same spectroscopic grade solvent.
-
The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength (λex) ranges from approximately 0.02 to 0.1. This minimizes the inner filter effect.[12]
-
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.
-
Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity.
-
-
Plot Data: For both the standard and the test sample, create a plot of integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: Determine the gradient (slope) of the line for both your sample (GradX) and the standard (GradST). Calculate the quantum yield of your sample (ΦX) using the following equation:[13]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where ηX and ηST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term cancels out.
References
- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 2. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of aggregation-induced emission versus fluorescence aggregation-caused quenching by bond existence at a single site in boron pyridinoiminate complexes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. agilent.com [agilent.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. One moment, please... [edinst.com]
- 16. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 17. pubs.rsc.org [pubs.rsc.org]
optimizing excitation and emission wavelengths for julolidine probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the excitation and emission wavelengths for julolidine-based fluorescent probes.
Troubleshooting Guide
Issue: Low or No Fluorescence Signal
Possible Causes and Solutions:
-
Incorrect Wavelength Settings: The excitation and emission wavelengths may not be optimal for the specific this compound probe and experimental conditions.
-
Solution: Determine the optimal wavelengths by performing excitation and emission scans. A 3D fluorescence scan is highly recommended to identify the precise excitation and emission maxima for your probe in your specific solvent and buffer system.[1]
-
-
Low Probe Concentration: The concentration of the this compound probe may be too low to produce a detectable signal.
-
Solution: Prepare a dilution series of the probe to find the optimal concentration range that yields a strong signal without causing inner filter effects at high concentrations.[1]
-
-
Photobleaching: this compound probes, like many fluorophores, can be susceptible to photodegradation upon prolonged exposure to excitation light.
-
Solution: Minimize the exposure time of the sample to the excitation source. Consider using a lower excitation intensity or incorporating an anti-fade reagent if compatible with your experiment. Always use freshly prepared samples for critical measurements.[1]
-
-
Fluorescence Quenching: Components in your sample or solvent may be quenching the fluorescence of the probe.
-
Solution: Ensure that the solvent and other sample components do not interfere with the probe's fluorescence. Common quenchers can include dissolved oxygen or certain metal ions.[1] If quenching is suspected, de-gas your solvents or use alternative buffer components.
-
-
Environmental Sensitivity: The fluorescence of many this compound probes is highly sensitive to the local environment, particularly viscosity and polarity.[2][3][4]
-
Solution: If the probe is a "molecular rotor," its fluorescence will be significantly enhanced in viscous environments where its internal rotation is restricted.[2][5][6][7] Ensure your experimental medium provides the appropriate viscosity for optimal fluorescence. For probes sensitive to polarity, test a range of solvents to find the one that gives the best signal.[1][8]
-
Issue: High Background Signal
Possible Causes and Solutions:
-
Autofluorescence: Components of the sample medium (e.g., cell culture media, buffers) or the sample itself (e.g., cells, tissues) may be naturally fluorescent at the excitation/emission wavelengths used.
-
Solution: Run a "blank" sample containing all components except the this compound probe to measure the background fluorescence. If the background is high, consider using a this compound probe with excitation and emission wavelengths in the red or near-infrared region to minimize interference from biological autofluorescence.[2]
-
-
Impure Probe: The this compound probe itself may contain fluorescent impurities.
-
Solution: Check the purity of your probe using techniques like HPLC or mass spectrometry. If necessary, purify the probe before use.
-
-
Scattered Excitation Light: Inadequate separation between excitation and emission wavelengths can lead to the detection of scattered excitation light, which increases the background.
-
Solution: Ensure a sufficient Stokes shift (the difference between the excitation and emission maxima).[9][10] Use appropriate emission cutoff filters to block scattered excitation light from reaching the detector.[11] The cutoff filter's wavelength should be between the excitation and emission wavelengths.[12]
-
Issue: Inconsistent or Irreproducible Readings
Possible Causes and Solutions:
-
Instrument Instability: Fluctuations in the light source intensity or detector sensitivity of the fluorometer can lead to variable readings.
-
Solution: Allow the instrument to warm up sufficiently before starting measurements to ensure stable performance.[1]
-
-
Sample Evaporation: For measurements over time or in multi-well plates, solvent evaporation can concentrate the sample and alter the fluorescence signal.
-
Solution: Use plate seals or covers to minimize evaporation. If possible, perform measurements in a temperature and humidity-controlled environment.
-
-
Probe Aggregation: At high concentrations, some this compound probes may aggregate, leading to changes in their fluorescent properties and inconsistent readings.
-
Solution: Work within the optimal concentration range determined from a dilution series. The presence of detergents (at concentrations below the critical micelle concentration) may help prevent aggregation in some cases.
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal excitation and emission wavelengths for my this compound probe?
A1: The most reliable method is to experimentally measure the excitation and emission spectra using a spectrofluorometer.[10][11][13]
-
To determine the optimal excitation wavelength (λex):
-
Set the emission wavelength to an estimated value (often found in the probe's documentation or literature).
-
Scan a range of excitation wavelengths and record the fluorescence intensity.
-
The wavelength that produces the maximum fluorescence intensity is the optimal excitation wavelength.[1]
-
-
To determine the optimal emission wavelength (λem):
-
Set the excitation wavelength to the optimal value determined above.
-
Scan a range of emission wavelengths (starting at least 10-20 nm above the excitation wavelength to avoid scatter).
-
The wavelength with the highest fluorescence intensity is the optimal emission wavelength.[1]
-
For unknown samples, performing a 3D scan that measures emission spectra at various excitation wavelengths can provide a comprehensive fluorescence profile and identify the true optimal settings.[13]
Q2: Why is the fluorescence of my this compound probe so sensitive to the solvent?
A2: Many this compound probes are "molecular rotors," meaning their structure contains parts that can rotate freely in solution.[3][4]
-
In low-viscosity solvents, the probe can undergo this rotation after being excited by light. This rotation provides a non-radiative pathway for the probe to return to its ground state, resulting in weak fluorescence .[2]
-
In high-viscosity environments (or when bound to a target like RNA or a protein), this internal rotation is restricted.[2][5][6][7] This restriction closes the non-radiative decay pathway, forcing the probe to release its energy as light, which leads to a significant increase in fluorescence intensity .[2]
Additionally, changes in solvent polarity can alter the energy levels of the probe's excited state, causing a shift in the emission wavelength (solvatochromism).[1][14][15]
Q3: What is the Stokes shift, and why is it important for optimizing my experiment?
A3: The Stokes shift is the difference in wavelength between the maximum of the excitation spectrum and the maximum of the emission spectrum.[9][10] A larger Stokes shift is generally better because it makes it easier to separate the weak emitted fluorescence from the much stronger excitation light.[9] This separation is crucial for achieving a high signal-to-noise ratio. In practice, this is achieved by using optical filters that selectively pass the emission wavelengths while blocking the excitation wavelengths.[9][11]
Q4: My this compound probe is designed to bind to a specific target (e.g., RNA). How does this affect its fluorescence?
A4: When a this compound probe binds to its target, the local environment around the probe changes. For many this compound-based "turn-on" probes, this binding event restricts the probe's internal rotation.[2][5][6][7] This restriction in movement enhances the fluorescence quantum yield, leading to a significant increase in the fluorescence signal upon binding.[2][5][6][7] Some probes are also designed to exhibit a shift in their excitation or emission wavelengths upon binding.
Q5: What are some common this compound probes and their typical spectral ranges?
A5: The spectral properties of this compound probes can vary widely depending on their specific chemical structure. However, some general observations can be made:
| Probe Family/Example | Typical Excitation Range | Typical Emission Range | Notes |
| DCVJ (9-(dicyanovinyl)-julolidine) | ~450-480 nm | ~480-520 nm | A classic viscosity-sensitive probe.[3] |
| CCVJ (9-(2-carboxy-2-cyanovinyl) this compound) | Similar to DCVJ | Similar to DCVJ | A derivative of DCVJ with modified properties.[3] |
| This compound-azolium conjugates (for RNA imaging) | Orange region | Red region | Designed for biological imaging with longer wavelengths to reduce autofluorescence.[2] |
| This compound-fluorescein hybrid (for Cys sensing) | ~538 nm | ~567 nm | A "turn-on" probe for detecting cysteine.[16] |
Note: These are approximate ranges. The exact wavelengths will depend on the solvent and other experimental conditions. It is always recommended to experimentally determine the optimal wavelengths.
Experimental Protocols & Workflows
Protocol: Determining Optimal Excitation and Emission Wavelengths
This protocol outlines the steps to find the ideal wavelength settings for a this compound probe using a spectrofluorometer.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound probe in the desired experimental buffer or solvent.
-
The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation maximum).
-
Prepare a "blank" sample containing only the buffer or solvent.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp and detectors to warm up and stabilize as per the manufacturer's instructions.[1]
-
-
Excitation Scan:
-
Set the emission monochromator to a wavelength where emission is expected (e.g., based on literature data or a preliminary wide-range scan).
-
Scan a range of excitation wavelengths (e.g., 350 nm to 550 nm) with a step increment of 1-2 nm.[11]
-
Record the fluorescence intensity at each excitation wavelength.
-
The wavelength corresponding to the peak intensity is the optimal excitation wavelength (λex).
-
-
Emission Scan:
-
Set the excitation monochromator to the optimal excitation wavelength (λex) determined in the previous step.
-
Scan a range of emission wavelengths, starting at least 10-20 nm above λex.[1][11] Use a step increment of 1-2 nm.
-
Record the fluorescence intensity at each emission wavelength.
-
The wavelength corresponding to the peak intensity is the optimal emission wavelength (λem).
-
-
Optimization and Verification:
-
Repeat the excitation and emission scans using the newly determined optimal wavelengths to confirm the results.
-
For the highest signal-to-noise ratio, select an appropriate emission cutoff filter that blocks light below a wavelength between λex and λem.[11]
-
Workflow for Troubleshooting Low Fluorescence Signal
Caption: Troubleshooting workflow for low fluorescence signal.
Logical Relationship of this compound Probe Fluorescence
Caption: Factors influencing this compound probe fluorescence intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. This compound-based small molecular probes for fluorescence imaging of RNA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. DSpace at EWHA: Solvent-dependent selective fluorescence assay of aluminum and gallium ions using this compound-based probe [dspace.ewha.ac.kr]
- 9. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 10. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]
- 11. Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer [moleculardevices.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. jascoinc.com [jascoinc.com]
- 14. Structure–property analysis of this compound-based nonlinear optical chromophores for the optimization of microscopic and macroscopic nonlinearity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Developing a this compound-fluorescein-based hybrid as a highly sensitive fluorescent probe for sensing and bioimaging cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Julolidine Compounds in Cell Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the investigation of julolidine compound cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise when working with this compound compounds in cytotoxicity and cell viability assays.
Q1: My this compound compound is showing inconsistent cytotoxicity results between experiments. What are the potential causes?
Inconsistent results in cytotoxicity assays can stem from several factors:
-
Compound Solubility and Precipitation: this compound derivatives can have poor aqueous solubility. Precipitation of the compound in the cell culture medium, especially at higher concentrations, can lead to inaccurate and variable results. Visually inspect your wells for any precipitate.
-
Cell Seeding Density: Variations in the number of cells seeded per well will directly impact the final readout of any cytotoxicity assay. Ensure a homogenous cell suspension and consistent seeding density across all plates and experiments.
-
Vehicle Control Issues: The solvent used to dissolve the this compound compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent is consistent across all wells and is at a level that does not affect cell viability (generally below 0.5%). Always include a vehicle-only control.
-
Assay Interference: Some compounds can interfere with the chemistry of cell viability assays. For example, compounds with antioxidant properties can directly reduce tetrazolium salts (like MTT), leading to a false-positive signal for cell viability. It is crucial to run a control with the this compound compound in cell-free media to test for direct assay interference.[1]
Q2: I am observing a "bell-shaped" or U-shaped dose-response curve with my this compound compound. What does this indicate?
A bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations, is often an artifact of compound precipitation. At high concentrations, the compound may be coming out of solution, leading to a lower effective concentration in the media and thus an apparent increase in cell viability.
Q3: How do I choose the appropriate concentration range for my this compound compound in a cytotoxicity assay?
If you are working with a novel this compound derivative, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM. Based on the initial results, you can then perform a more detailed analysis with a narrower range of concentrations around the estimated IC50 value.
Q4: What is the primary mechanism of cell death induced by cytotoxic this compound compounds?
The mechanism of cell death can vary depending on the specific this compound derivative and the cell type. However, many cytotoxic compounds, including some heterocyclic structures similar to this compound, have been shown to induce apoptosis (programmed cell death).[2][3][4][5][6][7] This can be mediated through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.[8][9][10][11][12][13] It is also possible for compounds to induce other forms of cell death, such as necrosis, particularly at higher concentrations.
Q5: My this compound compound is fluorescent. Will this interfere with my cytotoxicity assay?
Yes, inherent fluorescence of a test compound can interfere with fluorescence-based cytotoxicity assays. If your this compound derivative is fluorescent, it is crucial to select an assay that is not based on fluorescence detection or to perform appropriate controls to subtract the background fluorescence of the compound. Colorimetric assays (like MTT) or luminescence-based assays (measuring ATP levels) may be more suitable alternatives.[1] When using fluorescent assays, always include wells with the compound in cell-free media to measure its intrinsic fluorescence at the excitation and emission wavelengths of the assay.[1]
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of representative this compound-containing compounds against various cell lines. This data is intended to provide a general reference; specific IC50 values will vary depending on the exact molecular structure, cell line, and experimental conditions.
| Compound Class | Specific Derivative | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Styrylpyridinium | Compound 6e | HT-1080 | Human Fibrosarcoma | 1.0 ± 0.03 | [14] |
| Styrylpyridinium | Compound 6e | MH-22A | Mouse Hepatocarcinoma | 0.4 | [14] |
Note: The basal cytotoxicity (LD50) of compound 6e towards NIH3T3 mouse fibroblast cells was reported as 477 mg/kg, indicating it is considered harmful.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound compounds.
MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down or use a plate shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis:
-
Subtract the background absorbance (from cell-free medium) from all readings.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, using the low and high controls (spontaneous and maximum LDH release) for normalization.
-
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound compound stock solution (in DMSO)
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compound at the desired concentrations for the appropriate time. Include vehicle-treated and untreated controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle, non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Necrotic cells will be positive for PI and negative for Annexin V.
-
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
References
- 1. benchchem.com [benchchem.com]
- 2. Multiple mechanisms of cell death induced by chelidonine in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Anticancer Activity and Apoptotic Potential of Wrightia Tinctoria Bark Extracts on Oral Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphyllin D induces apoptosis in K562/A02 cells through G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "'Induction of apoptosis, cytotoxicity and radiosensitization by novel " by Eman Ramadan and amira khalil [buescholar.bue.edu.eg]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines [mdpi.com]
- 8. A Lucknolide Derivative Induces Mitochondrial ROS-Mediated G2/M Arrest and Apoptotic Cell Death in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synchronized generation of reactive oxygen species with the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species and cell signaling. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Julolidine-Based Sensor Selectivity
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to improve the selectivity of julolidine-based fluorescent sensors during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sensor is showing a response to non-target analytes. How can I improve its selectivity?
A1: Low selectivity is a common challenge where the sensor interacts with interfering species, leading to false-positive signals. Here are several strategies to enhance selectivity:
-
Modification of the Recognition Moiety: The part of the sensor that binds to the analyte is the primary determinant of selectivity. Modifying this functional group can tune the sensor to more specifically recognize the target analyte.[1]
-
pH Optimization: The pH of the medium can alter the protonation state of both the sensor and the analyte, which affects their binding affinity. Determining and maintaining the optimal pH for your specific sensor-analyte interaction is crucial. One this compound-chalcone based probe for Al³⁺, for instance, operates effectively within a wide pH range of 4.0-9.0.[2]
-
Solvent Polarity Adjustment: The polarity of the solvent can influence the fluorescence properties and binding interactions of your sensor. Experimenting with different solvents may improve selectivity. Some this compound sensors show a red-shift in fluorescence with increasing solvent polarity.[3]
-
Use of Masking Agents: If a known interfering ion is present in your sample, you can introduce a masking agent that selectively binds to the interferent without interacting with your target analyte.
-
Competitive Binding Assays: To understand the extent of interference, perform a competitive binding assay. This involves measuring the sensor's response to the target analyte in the presence of increasing concentrations of a potential interfering species.
Q2: How do I determine the optimal pH for my experiment?
A2: Finding the optimal pH is critical for ensuring maximal and selective binding. A pH titration experiment is the standard method to determine this. The general protocol involves measuring the fluorescence intensity of the sensor-analyte complex across a range of pH values to find where the signal is highest and most stable.
Q3: What causes background fluorescence or a "turn-off" state in my sensor, and how can I fix it?
A3: A "turn-off" or quenched state, where fluorescence intensity is low even in the presence of the analyte, can be due to several factors:
-
Photoinduced Electron Transfer (PET): In some sensor designs, an electron transfer from a donor part of the molecule can quench the this compound fluorophore's fluorescence.
-
Intramolecular Charge Transfer (ICT): In polar solvents, an ICT process can also lead to fluorescence quenching.[4] For example, methanol can form a complex with the nitrogen atoms in the this compound structure, disrupting the ICT process and quenching fluorescence.[4]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, sensor molecules can aggregate, which often leads to self-quenching.
Troubleshooting Steps:
-
Modify the Solvent: Test solvents with varying polarities to see how fluorescence intensity is affected.
-
Adjust Sensor Concentration: Dilute your sensor to see if aggregation is the cause of quenching.
-
Structural Modification: If PET or ICT is the issue, redesigning the sensor with different electron-donating or -withdrawing groups may be necessary.
Data Presentation: Interference Studies
Quantifying the degree of interference is essential for validating a sensor's selectivity. The following tables summarize the selectivity of different this compound-based sensors against various potential interferents.
Table 1: Selectivity of a this compound-Furan Based Sensor for Zn²⁺
This table shows the fluorescence response of the sensor to various metal ions compared to its response to Zn²⁺. A minimal response to other ions indicates high selectivity.
| Interfering Ion | Fluorescence Response |
| Zn²⁺ | Strong Enhancement |
| Al³⁺ | No significant change |
| Cd²⁺ | No significant change |
| Co²⁺ | No significant change |
| Cu²⁺ | No significant change |
| Fe²⁺ / Fe³⁺ | No significant change |
| Hg²⁺ | No significant change |
| Mg²⁺ | No significant change |
| Mn²⁺ | No significant change |
| Ni²⁺ | No significant change |
| Pb²⁺ | No significant change |
| Na⁺, K⁺, Ca²⁺ | No significant change |
Data adapted from a study on a this compound-furan sensor for Zn²⁺, which demonstrated that other common metal ions had no significant influence on its fluorescence emission.[3]
Table 2: Interference Study of a this compound-Terpyridine Sensor for Methanol
This study investigated whether common byproducts and catalysts in biodiesel production would interfere with methanol detection.
| Interfering Species | Interference Observed |
| Methanol | Signal Quenching |
| Glycerol | No |
| Acid (e.g., H₂SO₄) | No |
| Alkali (e.g., NaOH) | No |
Data from a study indicating that byproducts like glycerol, acid, and alkali do not interfere with methanol detection by the sensor.[4]
Experimental Protocols & Methodologies
Protocol 1: Competitive Binding Assay for Selectivity Analysis
This protocol allows you to quantify the selectivity of your this compound-based sensor by measuring its response to the target analyte in the presence of potential interferents.
Objective: To determine if other species in a sample compete with the target analyte for binding to the sensor.
Materials:
-
This compound-based sensor stock solution
-
Target analyte stock solution
-
Stock solutions of various potential interfering species
-
Appropriate buffer solution (pH-optimized for your sensor)
-
Spectrofluorometer or fluorescence plate reader
-
96-well plates (black, flat-bottom recommended for fluorescence)
Procedure:
-
Prepare a solution containing the this compound sensor at a fixed concentration in your optimized buffer.
-
Add the target analyte to this solution at a concentration that gives a significant, but not saturating, fluorescence signal.
-
Aliquot this sensor-analyte mixture into a series of wells or cuvettes.
-
Introduce increasing concentrations of a single interfering species to each aliquot. Include a control sample with no interferent.
-
Incubate the samples for a sufficient time to allow for binding to reach equilibrium.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Plot the fluorescence intensity of the sensor as a function of the interferent concentration. A significant change in fluorescence indicates that the species is interfering with the assay.
-
Repeat for all potential interfering species.
Protocol 2: pH Optimization Assay
This protocol helps you determine the optimal pH range for your sensor's performance.
Objective: To find the pH at which the sensor exhibits the highest and most stable fluorescence signal upon binding to its target analyte.
Materials:
-
This compound-based sensor stock solution
-
Target analyte stock solution
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, Tris, CAPS buffers from pH 3 to 11)
-
pH meter
-
Spectrofluorometer
Procedure:
-
Prepare two sets of solutions across the desired pH range using the different buffers.
-
In the first set, add the this compound sensor to each buffer to a final fixed concentration. This will be your "sensor only" control.
-
In the second set, add both the sensor and the target analyte to each buffer at fixed concentrations.
-
Incubate all solutions to allow for equilibration.
-
Measure the fluorescence intensity for both sets of solutions at each pH point.
-
Plot the fluorescence intensity versus pH for both the "sensor only" and the "sensor + analyte" conditions.
-
Identify the pH range where the difference in fluorescence between the two sets is maximal and the signal is stable. This is your optimal pH range. Some this compound sensors have been shown to be stable and effective across a broad pH range, such as 4.0 to 9.0.[2]
Visualizations: Workflows and Mechanisms
References
- 1. This compound-based Schiff's base as a Zn2+ chemosensor: experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel this compound-based terpyridine derivative as a hydrogen bonding-induced fluorescence smart sensor for detecting methanol impurities in biodiesel - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Photostability of Julolidine and Other Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe with high photostability is paramount for the success of fluorescence-based imaging and quantitative studies. Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, can significantly compromise data quality, especially in applications requiring prolonged or high-intensity illumination such as live-cell imaging and single-molecule tracking. This guide provides a comparative analysis of the photostability of fluorescent dyes, with a focus on the performance of julolidine-based dyes relative to other common classes of fluorophores like fluorescein, rhodamine, and cyanine derivatives.
This compound-based dyes are a class of fluorophores known for their rigid, bicyclic structure which often imparts favorable photophysical properties, including high quantum yields and environmental sensitivity.[1] Numerous studies have highlighted the good to excellent photostability of various this compound derivatives, making them attractive candidates for demanding imaging applications.[2][3] For instance, a novel rhodol dye incorporating a this compound moiety was reported to have acceptable photobleaching rates, superior to that of fluorescein. In another study, a farnesyl-substituted this compound dye (FCVJ) demonstrated improved photostability compared to its parent compound.[2]
This guide presents a quantitative comparison of the photostability of commonly used fluorescent dyes and provides a detailed experimental protocol for assessing this critical performance parameter.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is quantitatively described by its photobleaching quantum yield (Φb). This value represents the probability that a fluorophore will be photochemically destroyed per absorbed photon. A lower Φb value indicates higher photostability. The following table summarizes the photobleaching quantum yields of several widely used fluorescent dyes.
| Fluorescent Dye Class | Specific Dye | Photobleaching Quantum Yield (Φb) x 10⁻⁶ | Reference(s) |
| This compound | Representative this compound Dyes | Qualitatively High (Specific Φb not available for direct comparison) | [1][2][3] |
| Xanthene | Fluorescein | 3 - 30 | [4] |
| Xanthene | Rhodamine B | 1 - 10 | [4] |
| Cyanine Derivative | Alexa Fluor 488 | 0.3 - 2 | [4] |
Note: The photobleaching quantum yields can vary depending on the experimental conditions, including the solvent, oxygen concentration, and the intensity of the illumination source.[4]
Observations:
-
Alexa Fluor 488 , a sulfonated rhodamine derivative, exhibits the highest photostability among the compared dyes with a significantly lower photobleaching quantum yield.[4] This makes it an excellent choice for demanding imaging applications requiring prolonged exposure to light.
-
Rhodamine B is generally more photostable than Fluorescein .[4]
-
Fluorescein is known to be highly susceptible to photobleaching, which can limit its utility in experiments requiring long-term imaging.[4]
Experimental Protocol: Measurement of Photobleaching Quantum Yield
A common and reliable method to determine the photostability of a fluorescent dye is to measure its photobleaching quantum yield (Φb). This is achieved by exposing a dilute solution of the dye to a constant and known light intensity while monitoring the decrease in its fluorescence over time.[4]
Materials:
-
Fluorimeter or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera)
-
Stable light source (e.g., laser or stabilized lamp)
-
Quantum yield standard with a known Φb (for relative measurements)
-
Spectrophotometer
-
Cuvettes or microscope slides
-
Solutions of the fluorescent dyes to be tested at a known concentration
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample dye and a reference standard with a known quantum yield in the same solvent. To avoid inner filter effects, the absorbance of the solutions at the excitation wavelength should be low (typically < 0.05).[4]
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately after placing it in the light path.[4]
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.[4]
-
Data Analysis: The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to a single exponential function: F(t) = F₀ * e^(-kb*t).[4] The photobleaching quantum yield (Φb) can then be calculated using the following equation, which relates it to the photobleaching rate constant, the molar extinction coefficient (ε), the fluorescence quantum yield (Φf), and the photon flux of the excitation light.[4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the photobleaching quantum yield of a fluorescent dye.
Caption: Experimental workflow for determining the photobleaching quantum yield.
Signaling Pathway and Photobleaching
Photobleaching occurs when a fluorophore in an excited state undergoes irreversible chemical reactions, often involving molecular oxygen.[5] This process depletes the population of fluorescent molecules, leading to a decrease in the observed signal. The general mechanism is depicted in the diagram below.
Caption: Simplified Jablonski diagram illustrating pathways to photobleaching.
References
- 1. A this compound-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
- 2. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 3. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Photobleaching [evidentscientific.com]
A Researcher's Guide to Quantitative Analysis with Julolidine Probes
For researchers, scientists, and drug development professionals, the accurate quantification of cellular components and environmental properties is paramount. Julolidine-based fluorescent probes have emerged as powerful tools for these quantitative measurements, offering distinct advantages in sensing viscosity and RNA levels within living cells. This guide provides an objective comparison of this compound probes with common alternatives, supported by experimental data and detailed protocols to aid in experimental design and execution.
Probing the Cellular Environment: Viscosity and RNA Quantification
This compound probes are a class of fluorescent molecules characterized by a rigid tricyclic amine structure. Their fluorescence properties are often sensitive to the local environment, making them excellent candidates for quantitative sensing. This guide focuses on two key applications: the measurement of microviscosity and the quantification of RNA.
The underlying principle for many this compound-based probes is the phenomenon of twisted intramolecular charge transfer (TICT). In a low-viscosity environment, the this compound moiety can freely rotate, leading to non-radiative decay and low fluorescence. However, in a viscous environment or when bound to a target, this rotation is restricted, forcing the molecule to relax through radiative decay, resulting in a significant increase in fluorescence intensity.
Comparison of this compound Probes for Viscosity Measurement
Microviscosity is a critical parameter in cellular function, influencing protein folding, diffusion rates, and signaling pathways. This compound-based molecular rotors are widely used to measure these subtle changes.
Key Performance Metrics
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) Range | Key Advantages | Key Disadvantages |
| DCVJ | ~460 | ~498 | Low to ~0.4 | Well-characterized, commercially available. | Susceptible to photobleaching, can bind to proteins causing background signal.[1] |
| FCVJ | ~485 | ~510 | Similar to DCVJ | Improved membrane localization and photostability compared to DCVJ.[1] | Less commercially available than DCVJ. |
| BODIPY-based Rotor | ~500 | ~515 | <0.1 to >0.8 | High photostability, sharp emission spectra, high sensitivity.[2][3][4][5] | Can be sensitive to polarity and temperature in addition to viscosity.[3] |
Mechanism of Viscosity Sensing
The mechanism of viscosity sensing by this compound-based molecular rotors is based on the restriction of intramolecular rotation.
Experimental Protocol: Live-Cell Viscosity Measurement with FCVJ
This protocol outlines the steps for measuring intracellular viscosity using the farnesyl-(2-carboxy-2-cyanovinyl)-julolidine (FCVJ) probe.
Materials:
-
FCVJ stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system with appropriate filter sets (e.g., excitation ~485 nm, emission ~510 nm)
-
Cells cultured on glass-bottom dishes
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
Probe Loading: Prepare a working solution of FCVJ in pre-warmed cell culture medium. A final concentration of 1-5 µM is a good starting point, but should be optimized for your cell type.
-
Remove the existing medium from the cells and replace it with the FCVJ-containing medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe and reduce background fluorescence.
-
Replace the PBS with fresh, pre-warmed cell culture medium or an appropriate imaging buffer.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images at different time points or under different experimental conditions to monitor changes in viscosity.
-
Data Analysis: Quantify the fluorescence intensity in regions of interest. An increase in fluorescence intensity corresponds to an increase in microviscosity. For quantitative measurements, a calibration curve can be generated using solutions of known viscosity (e.g., glycerol-water mixtures).
Comparison of this compound Probes for RNA Quantification
The quantification of RNA in live cells is crucial for understanding gene expression dynamics. This compound-based probes that exhibit a "turn-on" fluorescence response upon binding to RNA provide a valuable tool for this purpose.
Key Performance Metrics
| Probe | Excitation Max (nm, with RNA) | Emission Max (nm, with RNA) | Quantum Yield (Φ, with RNA) | Fluorescence Enhancement (upon RNA binding) | Key Advantages |
| SEZ-JLD | 602 | 635 | 0.37 | ~256-fold | Deep-red emission minimizes cellular autofluorescence, high selectivity for RNA.[6] |
| BTZ-JLD | ~580 | ~620 | 0.43 | High | Red emission, good photophysical properties.[6][7] |
| OX-JLD | ~480 | ~530 | 0.41 | High | Green emission, suitable for standard filter sets.[6] |
| Thiazole Orange | ~510 | ~530 | up to 0.4 | >1000-fold | Very high fluorescence enhancement, well-established dye.[8][9][10] |
| SYTO RNASelect | ~490 | ~530 | Not specified | High | Commercially available, selective for RNA over DNA. |
Mechanism of RNA Sensing
The fluorescence of these this compound-based probes is enhanced upon binding to RNA due to the restriction of intramolecular rotation, similar to the mechanism of viscosity sensing.
Experimental Protocol: Live-Cell RNA Staining with SEZ-JLD
This protocol provides a general guideline for staining RNA in live cells using the SEZ-JLD probe.[6]
Materials:
-
SEZ-JLD stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Live-cell imaging system with appropriate filter sets (e.g., excitation ~600 nm, emission ~635 nm)
-
Cells cultured on glass-bottom dishes
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a glass-bottom dish.
-
Probe Incubation: Add the SEZ-JLD stock solution directly to the cell culture medium to a final concentration of 1-5 µM.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Imaging: Image the cells directly without a wash step to minimize perturbation to the cells. The probe is cell-permeable and exhibits low fluorescence in the aqueous environment, leading to a good signal-to-background ratio.
-
Image Analysis: Quantify the fluorescence intensity within the cells, particularly in the nucleolus and cytoplasm where RNA is abundant.
Conclusion
This compound-based probes offer a versatile and effective solution for the quantitative measurement of microviscosity and RNA in live cells. Their "turn-on" fluorescence mechanism provides a high signal-to-background ratio, enabling sensitive detection. While alternatives such as BODIPY-based rotors and other RNA dyes are available and may offer advantages in specific applications, the unique properties of this compound probes make them a valuable addition to the researcher's toolkit. By carefully considering the performance metrics and following the detailed protocols provided in this guide, researchers can confidently employ these probes to gain deeper insights into the dynamic processes of the cellular world.
References
- 1. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 2. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]
- 3. Tuning BODIPY molecular rotors into the red: sensitivity to viscosity vs. temperature - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02954F [pubs.rsc.org]
- 4. web.vu.lt [web.vu.lt]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of Julolidine and Rhodamine Derivatives for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the outcome of an experiment. Among the vast array of available fluorophores, julolidine and rhodamine derivatives have emerged as prominent classes of dyes with broad applications in bioimaging, sensing, and diagnostics. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visualizations to aid in the selection of the optimal probe for specific research needs.
Executive Summary
Both this compound and rhodamine derivatives are powerful fluorescent tools, each with a distinct set of advantages and disadvantages. Rhodamine dyes are well-established and celebrated for their high fluorescence quantum yields and photostability.[1][2] They are a versatile class of fluorophores used extensively as fluorescent probes and chemosensors.[3][4] this compound derivatives, on the other hand, have gained significant attention as versatile molecular rotors.[5][6] Their fluorescence is often highly sensitive to the local microenvironment, making them excellent candidates for "turn-on" probes that fluoresce upon binding to a target or in response to changes in viscosity, polarity, or pH.[5][7]
This comparative analysis delves into the key performance characteristics of these two dye families, including their photophysical properties, and provides practical experimental protocols for their evaluation.
Photophysical Properties: A Head-to-Head Comparison
The performance of a fluorescent probe is primarily dictated by its photophysical properties. The following tables summarize the key quantitative data for representative this compound and rhodamine derivatives, offering a clear comparison of their performance characteristics.
| Property | This compound Derivatives | Rhodamine Derivatives | Key Considerations |
| Quantum Yield (Φ) | Variable, often low in solution and high upon target binding (e.g., SEZ-JLD with RNA: ~0.34)[8] | Generally high and stable (e.g., Rhodamine 6G: ~0.95 in ethanol)[9] | This compound derivatives are often designed as "turn-on" probes where a low initial quantum yield is advantageous for achieving a high signal-to-background ratio. Rhodamines are preferred for applications requiring consistently bright signals. |
| Molar Extinction Coefficient (ε) | Moderate to high | High (e.g., Rhodamine B)[10] | A high molar extinction coefficient is desirable for maximizing light absorption and, consequently, the fluorescence signal. |
| Photostability | Can be susceptible to photobleaching, though some derivatives show good stability.[8] | Generally high, a key advantage of this class of dyes.[1][2] However, photostability can vary between different derivatives.[11][12] | For long-term imaging experiments or those involving high-intensity light sources, the superior photostability of rhodamines is a significant benefit. |
| Environmental Sensitivity | High; fluorescence is often sensitive to viscosity, polarity, and pH.[5][7] | Less sensitive to the environment compared to this compound-based molecular rotors, although some derivatives are designed as chemosensors.[10] | The environmental sensitivity of this compound derivatives makes them excellent candidates for developing sensors that report on specific changes in the cellular microenvironment. |
| Stokes Shift | Can be significant, which is advantageous for minimizing self-quenching.[3] | Typically smaller than many this compound derivatives.[3] | A larger Stokes shift reduces the overlap between absorption and emission spectra, which is beneficial for multiplex imaging and reducing background noise. |
Table 1: Comparative Photophysical Properties of this compound and Rhodamine Derivatives.
Experimental Protocols
To ensure the reproducibility and accuracy of experimental findings, detailed and standardized protocols are essential. The following sections provide methodologies for key experiments used to characterize and compare fluorescent probes.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is a critical parameter for evaluating the brightness of a fluorophore. The comparative method, which involves comparing the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield, is a widely used technique.[13]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)[9]
-
Sample of unknown quantum yield
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[13]
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the linear plots for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Protocol 2: Photostability Assessment
Photostability, or the resistance of a fluorophore to photodegradation, is crucial for applications requiring prolonged or intense light exposure, such as live-cell imaging.[14] A common method to assess photostability is to measure the rate of photobleaching under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector.
-
Solutions of the fluorescent dyes to be tested at a known concentration.
-
Microscope slides and coverslips.
Procedure:
-
Prepare a sample of the fluorescent dye on a microscope slide.
-
Acquire an initial image to determine the initial fluorescence intensity (F0).
-
Continuously illuminate the sample with a constant light intensity.
-
Acquire images at regular time intervals to monitor the decrease in fluorescence intensity over time (F(t)).
-
Plot the normalized fluorescence intensity (F(t)/F0) as a function of time.
-
Compare the photobleaching rates of different dyes by analyzing the decay curves. A slower decay indicates higher photostability.
Protocol 3: Live-Cell Imaging
The ultimate test for many fluorescent probes is their performance in a biological context. Live-cell imaging protocols must be optimized to ensure cell viability and minimize artifacts.[][16]
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips.
-
Fluorescent probe stock solution (typically in DMSO).
-
Cell culture medium.
-
Fluorescence microscope equipped for live-cell imaging (with temperature and CO2 control).
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the staining solution by diluting the fluorescent probe stock solution in pre-warmed cell culture medium to the final working concentration.
-
Incubate the cells with the staining solution for the optimized time and temperature.
-
Wash the cells with fresh, pre-warmed medium to remove unbound probe.
-
Image the stained cells using the fluorescence microscope. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Signaling Pathway Visualization
Both this compound and rhodamine derivatives are frequently employed to visualize and quantify components of cellular signaling pathways. The following diagram illustrates a generic signaling cascade, highlighting potential targets for fluorescent probes developed from these dye families.
Conclusion
The choice between this compound and rhodamine derivatives is highly dependent on the specific application. Rhodamine-based probes are the workhorses of fluorescence microscopy, offering bright and stable signals ideal for localization and tracking studies. This compound derivatives, with their sensitivity to the molecular environment, provide a sophisticated platform for the development of intelligent probes that can report on dynamic cellular processes and changes in the microenvironment. By understanding the distinct properties of each class of dye and employing rigorous experimental protocols, researchers can confidently select and utilize the optimal fluorescent tool to advance their scientific investigations.
References
- 1. [PDF] Synthesis and applications of Rhodamine derivatives as fluorescent probes. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and applications of Rhodamine derivatives as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
Performance Assessment of Julolidine-Based Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Julolidine-based fluorescent sensors have emerged as powerful tools in chemical and biological analysis, offering high sensitivity and selectivity for a range of analytes. Their performance, however, must be rigorously assessed against established standards to validate their utility in research and development. This guide provides an objective comparison of this compound-based sensors against standard analytical techniques, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Analytical Performance
The efficacy of any sensor is primarily determined by its analytical performance metrics. Below is a summary of the performance of various this compound-based sensors compared to standard analytical methods for the detection of metal ions, pH, and viscosity.
Metal Ion Detection
| Analyte | This compound-Based Sensor Example & Performance | Standard Method | Standard Method Performance |
| Zinc (Zn²⁺) | This compound-Schiff base: Detection Limit (LOD) of 10.9 µM; Selective over other divalent cations like Cd²⁺.[1] | Atomic Absorption Spectroscopy (AAS) | Flame AAS LOD: ~0.02 mg/L (~0.3 µM) |
| This compound-Dansyl Hydrazine: LOD of 15 nM; Highly selective for Zn²⁺. | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | LOD: ~0.01 µg/L (~0.15 nM) | |
| Copper (Cu²⁺) | This compound hydrazone-Al³⁺ complex: LOD of 0.62 µM; Selective for Cu²⁺.[2] | Atomic Absorption Spectroscopy (AAS) | Flame AAS LOD: ~0.01 mg/L (~0.16 µM) |
| This compound-thiocarbonohydrazone: Detects micromolar concentrations.[3] | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | LOD: ~0.02 µg/L (~0.3 nM) | |
| Aluminum (Al³⁺) | This compound-tryptophan conjugate: LOD of 6.4 µM; Selective for Al³⁺.[4][5] | Atomic Absorption Spectroscopy (AAS) | Graphite Furnace AAS LOD: ~3 µg/L (~0.11 µM) |
| This compound-Schiff base: LOD of 1.5 µM.[6] | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | LOD: ~0.1 µg/L (~3.7 nM) |
pH Measurement
| Sensor Type | This compound-Based Sensor Example & Performance | Standard Method | Standard Method Performance |
| pH | This compound-based molecular rotors can act as fluorescent pH probes.[7] Specific performance varies with design. | Glass Electrode pH Meter | High accuracy (±0.01 pH units), wide range, but requires calibration and can be affected by temperature and fouling. |
| A review highlights various fluorescent probes for different pH ranges, including near-neutral (6-8) and alkaline (7-11).[8] | Ion-Selective Field-Effect Transistor (ISFET) pH sensor | Miniaturizable, robust, but can be susceptible to drift. |
Viscosity Measurement
| Sensor Type | This compound-Based Sensor Example & Performance | Standard Method | Standard Method Performance |
| Viscosity | This compound-based molecular rotors (e.g., DCVJ, FCVJ) show viscosity-dependent fluorescence.[9][7] Their sensitivity is comparable to commercial rheometers.[10] | Rotational Viscometer | High accuracy and wide measurement range, suitable for Newtonian and non-Newtonian fluids. |
| These probes can measure microviscosity in cellular environments.[11][12] | Capillary Viscometer | High accuracy for Newtonian fluids, measures kinematic viscosity. |
Signaling Pathways of this compound-Based Sensors
The diverse sensing capabilities of this compound-based probes stem from various photophysical mechanisms that are triggered by the analyte. The most common signaling pathways are Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Twisted Intramolecular Charge Transfer (TICT).
Experimental Protocols
Accurate and reproducible data are the cornerstones of sensor validation. The following are detailed methodologies for key experiments in assessing the performance of this compound-based fluorescent sensors.
Experimental Workflow for Sensor Characterization
1. Protocol for Fluorescence Titration
Objective: To determine the binding affinity and stoichiometry between the this compound-based sensor and the target analyte.
Materials:
-
This compound-based sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Analyte stock solution of known concentration.
-
Buffer solution appropriate for the assay.
-
Fluorometer with a cuvette holder.
-
Quartz cuvettes.
-
Micropipettes.
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize (typically 20-30 minutes). Set the excitation and emission wavelengths appropriate for the sensor.
-
Sample Preparation: In a clean cuvette, add a specific volume of buffer to achieve the final desired volume (e.g., 2 mL).
-
Blank Measurement: Record the fluorescence intensity of the buffer alone.
-
Sensor Addition: Add a small aliquot of the sensor stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM). Gently mix and record the fluorescence intensity. This is the initial fluorescence (F₀).
-
Titration: Add incremental amounts of the analyte stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate (e.g., 1-2 minutes).
-
Data Recording: Record the fluorescence intensity (F) after each addition of the analyte.
-
Data Analysis: Plot the change in fluorescence (F - F₀) or the ratio of fluorescence (F/F₀) against the concentration of the analyte. The binding constant (Kₐ) and stoichiometry can be determined by fitting the data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
2. Protocol for Determining the Limit of Detection (LOD)
Objective: To determine the lowest concentration of the analyte that can be reliably detected by the sensor.
Materials:
-
Calibrated analyte stock solution.
-
This compound-based sensor solution.
-
Buffer solution.
-
Fluorometer.
Procedure:
-
Blank Measurements: Prepare at least 10 blank samples containing only the sensor in the buffer solution. Measure the fluorescence intensity of each blank sample.
-
Standard Deviation of the Blank (σ_blank): Calculate the standard deviation of the fluorescence intensities of the blank samples.
-
Calibration Curve: Prepare a series of solutions with very low and known concentrations of the analyte in the presence of the sensor. Measure the fluorescence intensity of each solution.
-
Slope of the Calibration Curve (k): Plot the fluorescence intensity versus the analyte concentration. The slope of the linear portion of this curve is 'k'.
-
LOD Calculation: The limit of detection is calculated using the formula: LOD = 3.3 * (σ_blank / k)
3. Protocol for Assessing Sensor Selectivity
Objective: To evaluate the sensor's response to the target analyte in the presence of other potentially interfering species.
Materials:
-
This compound-based sensor solution.
-
Stock solutions of the target analyte and various potentially interfering ions or molecules at the same concentration.
-
Buffer solution.
-
Fluorometer.
Procedure:
-
Control Measurement: Measure the fluorescence intensity of the sensor solution in the buffer (F₀).
-
Target Analyte Response: Add a specific concentration of the target analyte to the sensor solution and record the fluorescence intensity (F_target).
-
Interferent Response: To separate sensor solutions, add the same concentration of each of the potential interfering species and record their respective fluorescence intensities (F_interferent).
-
Competitive Binding (Optional): To a sensor solution already containing the target analyte, add an equimolar concentration of a potential interferent and record any change in fluorescence.
-
Data Analysis: Compare the fluorescence response of the sensor to the target analyte with its response to the interfering species. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte. The results are often presented as a bar graph showing the fluorescence intensity change for each species.
References
- 1. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent sensor for Al3+ ion in partially aqueous media using this compound based probe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. research.tees.ac.uk [research.tees.ac.uk]
- 12. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of Julolidine-Based Viscosity Sensors with Mechanical Rheometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of julolidine-based molecular rotor viscosity sensors with traditional mechanical rheometry. It is intended to offer an objective analysis of the performance of these two techniques, supported by experimental data and detailed protocols for cross-validation.
Introduction to Viscosity Measurement Techniques
Measuring viscosity is critical in numerous scientific and industrial applications, from understanding cellular microenvironments to developing pharmaceutical formulations. While mechanical rheometry has long been the gold standard for these measurements, fluorescent molecular rotors, such as those based on a this compound scaffold, offer a non-invasive alternative with high spatial and temporal resolution. This guide explores the principles behind each method and presents a framework for their direct comparison and cross-validation.
This compound-Based Viscosity Sensors (Molecular Rotors): These fluorescent probes, like 9-(2,2-dicyanovinyl)this compound (DCVJ), operate on the principle of twisted intramolecular charge transfer (TICT).[1] In low-viscosity environments, the molecule can freely rotate after photoexcitation, leading to non-radiative decay and low fluorescence. As viscosity increases, this internal rotation is hindered, forcing the molecule to release energy through fluorescence, resulting in a measurable increase in emission intensity.[2] The relationship between fluorescence intensity and viscosity often follows a power-law dependence, as described by the Förster-Hoffmann equation.[3]
Mechanical Rheometry: This technique measures the bulk viscosity of a fluid by applying a controlled stress or strain and measuring the resulting deformation or resistance.[4] Instruments like cone-and-plate or parallel-plate rheometers provide precise, quantitative viscosity data and are capable of characterizing both Newtonian and non-Newtonian fluids.[5][6] However, they typically require larger sample volumes and are not suitable for in-situ measurements within sensitive systems like living cells.[7]
Performance Comparison: this compound Sensors vs. Mechanical Rheometry
Cross-validation studies have demonstrated that this compound-based viscosity sensors can offer precision comparable to mechanical rheometers. The following table summarizes key performance metrics from a comparative study.
| Performance Metric | This compound-Based Sensor (Molecular Rotor) | Mechanical Rheometer (Cone-and-Plate) | Reference |
| Deviation from Theoretical Viscosity | < 6% | < 7.6% | [1] |
| Average Coefficient of Variation | 3.4% - 3.8% | 6.9% | [1] |
| Sample Volume Requirement | Microliters to Milliliters | Milliliters | [5][7] |
| Measurement Principle | Fluorescence Intensity/Lifetime | Stress/Strain Response | [4][8] |
| Shear Application | No shear applied | Shear is applied | [1] |
| Suitability for Biological Samples | High (in-situ measurements possible) | Limited (bulk measurements) | [7] |
| Temporal Resolution | High (real-time measurements) | Lower (slower acquisition) | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the working principle of a this compound-based viscosity sensor and the experimental workflow for its cross-validation with mechanical rheometry.
Caption: Working principle of a this compound-based viscosity sensor.
Caption: Cross-validation workflow for this compound sensors and rheometry.
Experimental Protocols
Calibration of this compound Viscosity Sensor
Objective: To establish the relationship between the fluorescence of the this compound sensor and the viscosity of a series of standard solutions.
Materials:
-
9-(2,2-dicyanovinyl)this compound (DCVJ) stock solution (e.g., 1 mM in DMSO).
-
Glycerol.
-
Methanol or deionized water.
-
96-well microplate.
-
Spectrofluorometer with absorbance measurement capabilities.
Procedure:
-
Prepare Calibration Standards: Create a series of glycerol-methanol or glycerol-water mixtures with varying compositions to achieve a range of known viscosities.[3] The viscosity of these standards should be confirmed using a calibrated mechanical rheometer.
-
Sample Preparation: Add a small aliquot of the DCVJ stock solution to each calibration standard to a final concentration of approximately 1-2 µM. Mix thoroughly.
-
Fluorescence and Absorbance Measurement: Pipette the samples into a 96-well plate.[1] Measure the fluorescence emission spectrum (e.g., excitation at 440 nm, emission scan from 460-650 nm) and the absorbance at the excitation wavelength for each sample.[3]
-
Data Analysis:
-
Calculate the relative fluorescence quantum yield (Φ) for each standard, which is proportional to the integrated fluorescence intensity divided by the absorbance.[3]
-
Plot the logarithm of the relative quantum yield (log Φ) against the logarithm of the known viscosity (log η) for the calibration standards.
-
Perform a linear regression to fit the data to the Förster-Hoffmann equation: log Φ = C + x * log η , where 'C' is a constant and 'x' is the viscosity sensitivity exponent.[3]
-
Cross-Validation with Mechanical Rheometry
Objective: To compare the viscosity measurements of unknown samples obtained from the calibrated this compound sensor and a mechanical rheometer.
Materials:
-
Calibrated this compound sensor system (from Protocol 1).
-
Cone-and-plate or parallel-plate rheometer.[1]
-
Test samples (e.g., protein solutions, polymer solutions, cell lysates).
Procedure:
-
Sample Preparation: Prepare a set of test samples with varying expected viscosities.
-
This compound Sensor Measurement:
-
Add DCVJ to each test sample to the same final concentration used for calibration.
-
Measure the fluorescence and absorbance as described in Protocol 1.
-
Use the calibration curve (Förster-Hoffmann equation) to calculate the viscosity of each test sample from its measured fluorescence.
-
-
Mechanical Rheometry Measurement:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Load an aliquot of the same test sample onto the rheometer.[4]
-
Perform viscosity measurements under controlled shear rate and temperature conditions. For Newtonian fluids, the viscosity will be constant across a range of shear rates.
-
-
Data Comparison and Analysis:
-
Create a table comparing the viscosity values obtained from the this compound sensor and the mechanical rheometer for each sample.
-
Generate a correlation plot of the viscosities measured by the two methods. A linear relationship with a slope close to 1 and a high R² value indicates good agreement.
-
Calculate the percentage deviation of the this compound sensor measurements from the rheometer measurements for a quantitative assessment of accuracy.
-
Conclusion
This compound-based viscosity sensors present a powerful and versatile tool for viscosity measurements, particularly in biological and microfluidic systems where traditional rheometry is not feasible.[2] Cross-validation with mechanical rheometry is a crucial step in establishing the accuracy and reliability of these fluorescent probes for specific applications.[1] The data indicates that with proper calibration, this compound sensors can provide quantitative viscosity measurements with a precision that is comparable to the established mechanical methods. This makes them a valuable addition to the analytical toolkit for researchers and professionals in drug development and life sciences.
References
- 1. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Molecular Rotors for Viscosity Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Rheometry measuring systems | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Specificity: Evaluating Julolidine-Based Fluorescent Probes
For researchers, scientists, and drug development professionals, the precise detection of specific analytes within complex biological environments is paramount. Fluorescent probes are indispensable tools in this endeavor, and the julolidine scaffold has emerged as a versatile platform for the development of highly sensitive and selective probes. This guide provides an objective comparison of the performance of this compound-based probes against common alternatives for the detection of key analytes: RNA, viscosity, hypochlorous acid, and copper ions (Cu²⁺). The information presented is supported by experimental data and detailed methodologies to aid in the critical evaluation and selection of the most appropriate tools for your research needs.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key performance indicators. The following tables summarize the quantitative performance of selected this compound-based probes in comparison to commonly used alternative probes for each target analyte.
Table 1: RNA Detection Probes
| Feature | This compound-Based Probe (SEZ-JLD) | Commercial Alternative (SYTO™ RNASelect™) |
| Analyte | RNA | RNA |
| Fluorescence Change | Turn-on | Turn-on |
| Quantum Yield (Φ) in presence of RNA | ~0.37[1][2][3] | Not specified by manufacturer |
| Selectivity | High selectivity for RNA over DNA.[1][2][3] | Also binds to DNA, requiring DNase treatment for RNA-specific staining. |
| Interference | Insignificant interference from cellular viscosity.[1][2][3] | Potential for background from DNA binding. |
| Cell Permeability | Yes[1][2][3] | Yes |
| Emission Maximum | ~635 nm (in presence of RNA)[1][2][3] | ~530 nm |
Table 2: Viscosity-Sensing Probes
| Feature | This compound-Based Probe (FCVJ) | Conventional Alternative (DCVJ) |
| Analyte | Viscosity | Viscosity |
| Key Advantages | Better viscosity-sensitive properties and improved photostability. | Widely used and well-characterized. |
| Localization | Improved membrane localization due to farnesyl substitution. | Can suffer from poor water solubility and binding to serum proteins, leading to background signals. |
| Application | Measuring membrane viscosity. | Measuring viscosity in cell membranes, monitoring polymerization. |
Table 3: Hypochlorous Acid (HOCl) Detection Probes
| Feature | This compound-Based Probe (Hypothetical) | Coumarin-Based Probe (W-HOCl) |
| Analyte | Hypochlorous Acid (HOCl) | Hypochlorous Acid (HOCl) |
| Fluorescence Change | Turn-on (expected) | Turn-on[4][5] |
| Detection Limit (LOD) | To be determined | 6 nM[4][5] |
| Response Time | To be determined | < 10 seconds[4] |
| Selectivity | To be determined | High selectivity over other reactive oxygen species.[4][5] |
| Mechanism | Typically involves HOCl-mediated oxidation. | Oxidation of a thioether to a sulfoxide.[4] |
Table 4: Copper Ion (Cu²⁺) Detection Probes
| Feature | This compound-Based Probe (this compound-thiocarbonohydrazone) | Rhodamine-Based Probe (NRTB) |
| Analyte | Copper Ions (Cu²⁺) | Copper Ions (Cu²⁺) |
| Fluorescence Change | Quenching[6] | Turn-on[7] |
| Detection Limit (LOD) | Micromolar range[6] | 22.6 nM[7] |
| Selectivity | Selective quenching by Cu²⁺ over other metal ions.[6] | High specificity for Cu²⁺.[7] |
| Reversibility | Reversible with EDTA.[6] | Not specified |
| Emission Maximum | Not applicable (quenching) | 765 nm[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of probe specificity. The following are methodologies for key experiments cited in this guide.
Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield of a fluorescent probe can be determined using a comparative method with a well-characterized standard.[8][9][10]
Materials:
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent (e.g., PBS for biological probes)
-
Fluorescent probe of interest
-
Quantum yield standard with a known Φ in the same solvent (e.g., Rhodamine B in ethanol, Φ = 0.65)
Procedure:
-
Prepare a series of five dilutions for both the sample probe and the standard in the chosen solvent. The concentrations should be adjusted to have an absorbance between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a fluorescence spectrophotometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_S) using the following equation:
Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
m_S and m_R are the slopes of the plots for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solvents, respectively.
-
Determination of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from a blank sample.[11][12][13][14]
Materials:
-
Fluorescence spectrophotometer
-
Target analyte
-
Fluorescent probe
-
Buffer solution
Procedure:
-
Prepare a blank solution containing only the fluorescent probe in the buffer.
-
Measure the fluorescence intensity of the blank solution at least 10 times and calculate the standard deviation (σ_blank).
-
Prepare a series of solutions with increasing, low concentrations of the analyte and the fluorescent probe.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the slope (k) of the linear portion of the calibration curve at low concentrations.
-
Calculate the LOD using the following equation:
LOD = 3 * (σ_blank / k)
Evaluation of Probe Selectivity
This experiment assesses the probe's response to the target analyte in the presence of other potentially interfering species.[15]
Materials:
-
Fluorescence spectrophotometer
-
Fluorescent probe
-
Target analyte
-
A panel of potentially interfering analytes (e.g., other metal ions, reactive oxygen species, biomolecules like DNA, amino acids, etc.)
-
Buffer solution
Procedure:
-
Prepare a solution of the fluorescent probe in the buffer.
-
Measure the initial fluorescence intensity (F₀).
-
Add a specific concentration of the target analyte and measure the fluorescence intensity (F_target).
-
In separate experiments, add the same concentration of each interfering analyte to a fresh solution of the probe and measure the fluorescence intensity (F_interferent).
-
To test for competitive interference, add the target analyte to the solutions containing the probe and each interfering species and measure the fluorescence intensity.
-
Compare the fluorescence response of the probe to the target analyte with its response to the interfering species. A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte.
Visualizing Signaling and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the underlying mechanisms and experimental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-based small molecular probes for fluorescence imaging of RNA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A highly sensitive and selective rectilinearly π-extended NIR fluorescent rhodamine probe for Cu2+ detection in real food samples and fluorescence bioimaging in living cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. agilent.com [agilent.com]
- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. eflm.eu [eflm.eu]
- 15. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Quantum Yield of Novel Julolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yield and other key photophysical properties of recently developed julolidine derivatives against established fluorescent probes. Experimental data is presented to support the comparison, along with detailed protocols for quantum yield determination.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical properties of selected new this compound derivatives and commonly used alternative fluorescent probes. These properties are crucial for evaluating their performance in applications such as bioimaging, sensing, and drug discovery.
| Compound/Dye | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| New this compound Derivatives | ||||||
| This compound-Anthracene (J-A) | 450 | 518 | 68 | Not Reported | 0.55 | Toluene[1][2] |
| OX-JLD (with RNA) | ~550 | ~570 | ~20 | Not Reported | 0.41 | In the presence of RNA[3] |
| BTZ-JLD (with RNA) | ~580 | ~620 | ~40 | Not Reported | 0.43 | In the presence of RNA[3] |
| SEZ-JLD (with RNA) | ~590 | ~630 | ~40 | Not Reported | 0.37 | In the presence of RNA[3] |
| Alternative Probes | ||||||
| BODIPY FL | 502 | 510 | 8 | ~80,000 | 0.97 | Methanol |
| Cyanine 3 (Cy3) | 550 | 570 | 20 | 150,000 | 0.15 | PBS[4] |
| Cyanine 5 (Cy5) | 650 | 670 | 20 | 250,000 | 0.27 | PBS[5] |
| TRITC | 547 | 572 | 25 | 87,000 | Not Reported | Methanol[6] |
Experimental Protocols
Relative Fluorescence Quantum Yield Determination
This protocol outlines the comparative method for determining the fluorescence quantum yield of a new this compound derivative, using a well-characterized standard with a known quantum yield.
1. Materials and Instruments:
-
Test Compound: A new this compound derivative.
-
Standard Compound: A fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the test compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Solvent: Spectroscopic grade solvent in which both the test and standard compounds are soluble and stable. The same solvent should be used for both to minimize errors.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Spectrofluorometer: To measure fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compound and the standard compound in the chosen solvent.
-
Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard compounds. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all diluted solutions of the test and standard compounds.
-
Determine the wavelength of maximum absorption (λ_max) for the test compound. This will be your excitation wavelength.
-
Record the absorbance values at this excitation wavelength for all solutions.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the λ_max determined previously.
-
Record the fluorescence emission spectrum for each diluted solution of the test and standard compounds. Ensure the entire emission spectrum is recorded.
-
It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Correct the recorded emission spectra for the instrument's wavelength-dependent response.
-
Integrate the corrected fluorescence emission spectra to obtain the total fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test and standard compounds.
-
Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad).
-
-
Quantum Yield Calculation: The quantum yield of the test compound (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φ_std is the known quantum yield of the standard compound.
-
Grad_test and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test and standard compounds, respectively.
-
n_test and n_std are the refractive indices of the test and standard solutions, respectively. If the same solvent is used for both, this ratio is 1.
-
Mandatory Visualization
Caption: Experimental workflow for relative quantum yield determination.
Caption: GPCR signaling pathway initiated by a fluorescent ligand.
References
- 1. Extinction Coefficient [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 2. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 6. interchim.fr [interchim.fr]
Validating the Use of Julolidine in High-Throughput Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. The selection of an appropriate fluorescent probe is critical to the success of HTS assays, directly impacting data quality and the identification of lead compounds. Julolidine-based fluorescent probes have emerged as a compelling option for HTS due to their unique photophysical properties. This guide provides an objective comparison of this compound with other commonly used fluorophores, supported by experimental data and detailed protocols, to validate its use in HTS applications.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe in HTS is determined by several key performance indicators, including quantum yield, photostability, and Stokes shift. A high quantum yield ensures a bright signal, enhancing sensitivity, while high photostability allows for prolonged or repeated measurements without significant signal degradation. A large Stokes shift minimizes self-quenching and reduces spectral overlap between excitation and emission, improving signal-to-noise ratios.
The following table summarizes the key photophysical properties of this compound derivatives compared to common alternative fluorophores used in HTS.
| Fluorophore Class | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Photostability | Key Advantages in HTS |
| This compound Derivatives | 450 - 600 | 500 - 650 | High (often > 0.5)[1][2][3] | Excellent[4] | "Turn-on" fluorescence in response to environmental changes (e.g., viscosity, binding events), high signal-to-noise, good for homogenous assays.[4] |
| Fluorescein | ~490 | ~520 | High (0.3 - 0.9)[5][6] | Low to Moderate[7] | High absorptivity, readily available and well-characterized. |
| Rhodamine | 540 - 580 | 570 - 610 | High (0.3 - 0.9)[8][9] | Moderate to High[8][10] | Good photostability, less pH sensitive than fluorescein. |
| Cyanine Dyes (e.g., Cy3, Cy5) | 550 - 650 | 570 - 670 | Moderate to High | Moderate | Bright, available in a wide range of excitation/emission wavelengths. |
Experimental Protocols for HTS Assays
The choice of HTS assay format depends on the biological question being addressed. This compound's environmentally sensitive fluorescence makes it particularly well-suited for homogenous assays where a change in fluorescence intensity or polarization signals a molecular event, such as enzyme activity or receptor binding.
General Protocol for a Fluorescence Polarization (FP) HTS Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in a homogenous format. This protocol outlines a general procedure for an FP-based HTS assay to screen for inhibitors of a protein-ligand interaction.
Materials:
-
384-well, low-volume, black assay plates
-
Fluorescently labeled ligand (tracer) incorporating this compound, fluorescein, or rhodamine
-
Target protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Compound library dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the target protein in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled tracer in assay buffer. The optimal concentration of the tracer should be determined empirically but is typically in the low nanomolar range.
-
-
Compound Dispensing:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-100 nL) of each compound from the library into the wells of the 384-well plate.
-
-
Reagent Addition:
-
Add the 2X target protein solution to the wells containing the compounds.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for protein-compound interaction.
-
Add the 2X fluorescent tracer solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach binding equilibrium (typically 1-2 hours). The plate should be protected from light to prevent photobleaching.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Adaptations for Different Fluorophores:
-
This compound-based Tracer: Due to the often "turn-on" nature of this compound probes upon binding, an initial fluorescence intensity read before the final polarization measurement can provide an additional data point for hit validation. The high photostability of this compound allows for longer read times or even kinetic measurements if required.
-
Fluorescein-based Tracer: Fluorescein is susceptible to photobleaching, so it is crucial to minimize the exposure of the plate to excitation light.[7] The use of a plate reader with a high-intensity flash lamp is recommended over continuous wave sources. The pH of the assay buffer should be maintained above 7.0 as fluorescein's fluorescence is pH-sensitive.
-
Rhodamine-based Tracer: Rhodamines are generally more photostable than fluorescein and less pH-sensitive, making them a robust choice for FP assays.[8][10]
Visualizing HTS Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language to illustrate a common signaling pathway targeted in HTS and a generalized HTS workflow.
Caption: GPCR-cAMP signaling pathway often targeted in HTS.
Caption: A generalized workflow for high-throughput screening.
Conclusion
This compound-based fluorescent probes offer significant advantages for HTS assays, particularly in homogenous formats. Their high quantum yields, excellent photostability, and environmentally sensitive fluorescence contribute to robust and sensitive assays with high signal-to-noise ratios. While traditional fluorophores like fluorescein and rhodamine remain valuable tools, the unique properties of this compound derivatives can enable the development of novel and more effective HTS assays for a wide range of biological targets. The selection of the optimal fluorescent probe will ultimately depend on the specific requirements of the assay, including the target biology, assay format, and detection instrumentation. This guide provides a framework for researchers to make informed decisions when incorporating fluorescent probes into their HTS campaigns.
References
- 1. Stork: Assessing GPCR activation using protein complementation: a novel technique for HTS [storkapp.me]
- 2. researchgate.net [researchgate.net]
- 3. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 5. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | MDPI [mdpi.com]
- 6. [PDF] Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Julolidine: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists handling julolidine, a heterocyclic aromatic organic compound, understanding the correct disposal procedures is paramount. This guide provides a step-by-step operational plan for the safe management and disposal of this compound waste, ensuring compliance and minimizing risk.
Immediate Safety Considerations
There is conflicting information regarding the hazards of this compound. While some safety data sheets (SDS) suggest it has low hazardous potential, others classify it as "suspected of causing genetic defects" and "highly hazardous to water" (WGK 3). Therefore, it is imperative to apply the precautionary principle and manage this compound as a hazardous chemical. Thermal decomposition can also lead to the release of irritating gases and vapors.[1][2]
Quantitative Safety Data
For quick reference, the key regulatory and safety data for this compound are summarized below. The Water Hazard Class (WGK) is particularly important for determining environmental disposal risk.
| Parameter | Value | Source |
| Chemical Formula | C₁₂H₁₅N | [3] |
| Molar Mass | 173.26 g/mol | [3] |
| Hazard Statement | H341: Suspected of causing genetic defects | |
| German Water Hazard Class (WGK) | 3 (highly hazardous to water) | |
| Storage Class | 11 (Combustible Solids) | |
| Melting Point | 34-36 °C / 93.2-96.8 °F | [2] |
| Flash Point | 113 °C / 235.4 °F |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for collecting and disposing of this compound and materials contaminated with it. No in-laboratory neutralization or destruction protocols are recommended due to the potential hazards; disposal should be handled by certified professionals.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or dust.[1][2]
-
Avoid contact with skin and eyes.[2]
2. Waste Segregation and Collection:
-
Solid this compound Waste: Collect surplus or expired this compound, along with any grossly contaminated items (e.g., weigh boats, spatulas), in a designated hazardous waste container.
-
Liquid this compound Waste: If this compound is in a liquid state or dissolved in a solvent, collect it in a separate, compatible hazardous liquid waste container. Do not pour this compound or its solutions down the drain.[2][4]
-
Contaminated Labware: Items such as gloves, paper towels, and pipette tips that are lightly contaminated should be collected in a separate, clearly labeled container for solid hazardous waste.
3. Containerization and Labeling:
-
Use only chemically compatible containers that can be securely sealed.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include appropriate hazard pictograms (e.g., health hazard for suspected mutagenicity).
-
Ensure the accumulation start date is marked on the label.
4. Storage Pending Disposal:
-
Store sealed waste containers in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Ensure the storage area is cool, dry, and well-ventilated.[2]
-
Store away from incompatible materials, particularly strong oxidizing agents.[2]
5. Final Disposal:
-
Disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Chemical waste generators are responsible for consulting local, regional, and national regulations to ensure complete and accurate classification and disposal.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe collection and disposal of this compound waste.
References
Personal protective equipment for handling Julolidine
Essential Safety and Handling Guide for Julolidine
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.
Disclaimer: This information is compiled from various safety data sheets and should be used as a guide. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information before handling the chemical.
Immediate Safety Information: Hazard Summary
This compound is a chemical that requires careful handling due to its potential health effects. Some sources indicate that it is suspected of causing genetic defects.[1][2][3][4] A derivative, 9-(2,2-Dicyanovinyl)this compound, is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]
Key Hazards:
-
Potential for skin and eye irritation[5]
-
May be harmful if swallowed or inhaled
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to wear the appropriate PPE to prevent exposure.
| PPE Category | Recommended Equipment and Specifications |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Gloves: Wear chemical-impermeable gloves.[7] While specific compatibility data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for handling many laboratory chemicals. It is strongly advised to consult the glove manufacturer for specific recommendations and to test the gloves before use. Change gloves immediately if they become contaminated, torn, or punctured. |
| Protective Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[6] For tasks with a higher risk of splashes, a chemical-resistant apron or suit may be necessary. | |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required.[6] If handling large quantities, generating dust or aerosols, or in case of a spill, use a NIOSH-approved respirator. In case of fire, wear a self-contained breathing apparatus (SCBA).[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for the safe handling of this compound.
-
Preparation and Inspection:
-
Handling the Chemical:
-
Storage:
First-Aid Measures
In case of exposure, immediate action is necessary. The following table outlines the appropriate first-aid responses.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] Seek immediate medical attention.[6] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6] Get medical attention if symptoms occur.[6] |
| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[7] Drink plenty of water.[6] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]
-
-
Regulatory Compliance:
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
-
-
Disposal Procedure:
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. static.csbsju.edu [static.csbsju.edu]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. biotech.gsu.edu [biotech.gsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
